molecular formula C10H12ClNO2 B1332952 Tert-butyl 2-chloropyridine-4-carboxylate CAS No. 295349-62-1

Tert-butyl 2-chloropyridine-4-carboxylate

Cat. No.: B1332952
CAS No.: 295349-62-1
M. Wt: 213.66 g/mol
InChI Key: FPUSSPQEUANTGI-UHFFFAOYSA-N
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Description

Tert-Butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1) is a high-value pyridine derivative of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C 10 H 12 ClNO 2 and a molecular weight of 213.66 g/mol, it serves as a versatile synthetic intermediate . The compound features two key reactive sites: a chlorine atom at the 2-position of the pyridine ring and a tert-butyl ester group at the 4-position. The chlorine is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the introduction of diverse carbon and heteroatom chains . Concurrently, the carboxylic ester can be hydrolyzed to the corresponding acid or transformed into other functional groups, or it can participate in cyclization reactions to form novel heterocyclic systems . This bifunctionality makes it a privileged scaffold for constructing complex molecules, particularly in developing active pharmaceutical ingredients (APIs). Its structural motif is related to 2-chloropyridine-4-carboxylic acid, a subject of quantum mechanical studies due to the electronic properties imparted by its donor-acceptor groups, which are crucial for interactions in biological systems . This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Researchers should handle it with appropriate precautions, referring to the supplied Safety Data Sheet for detailed hazard information .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-10(2,3)14-9(13)7-4-5-12-8(11)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUSSPQEUANTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376247
Record name tert-Butyl 2-chloropyridine-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295349-62-1
Record name tert-Butyl 2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 2-chloropyridine-4-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-chloropyridine-4-carboxylate (CAS 295349-62-1 ) is a high-value heterocyclic building block extensively utilized in modern medicinal chemistry. Structurally, it features a pyridine core substituted with a chlorine atom at the C2 position and a tert-butyl ester moiety at the C4 position.

This scaffold serves as a bifunctional pharmacophore precursor :

  • The C2-Chlorine acts as an electrophilic handle for transition-metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or Nucleophilic Aromatic Substitution (

    
    ).
    
  • The C4-tert-butyl ester functions as an acid-labile "masked" carboxylic acid, offering orthogonal protection stability against the basic conditions typically required for C2 functionalization.

This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this compound in drug discovery.[1]

Chemical Profile & Identification

PropertyData
Chemical Name Tert-butyl 2-chloropyridine-4-carboxylate
CAS Number 295349-62-1
Molecular Formula

Molecular Weight 213.66 g/mol
Appearance White to pale yellow solid (low melting point) or oil
Solubility Soluble in DCM, EtOAc, THF, MeOH; Insoluble in water
pKa (Calculated) ~2.3 (Pyridine N)
LogP ~2.4 - 2.7 (Lipophilic)
Precursor 2-Chloropyridine-4-carboxylic acid (CAS 6313-54-8)

Synthetic Pathways[2][3][4]

The synthesis of CAS 295349-62-1 typically proceeds from commercially available 2-chloropyridine-4-carboxylic acid . Direct esterification with tert-butanol is challenging due to steric bulk; therefore, activation of the carboxylic acid is required.

Method A: The Acid Chloride Route (Scale-Up Preferred)

This method is robust for multi-gram synthesis but requires moisture-free conditions.

  • Activation: Suspend 2-chloropyridine-4-carboxylic acid (1.0 eq) in anhydrous Toluene or DCM.

  • Chlorination: Add Thionyl Chloride (

    
    , 2.0 eq) and a catalytic amount of DMF. Reflux for 2–3 hours until gas evolution ceases and the solid dissolves.
    
  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride.
    
  • Esterification: Dissolve the residue in dry DCM. Cool to 0°C. Add a solution of tert-butanol (1.5 eq) and Triethylamine (

    
    , 2.5 eq) dropwise.
    
  • Workup: Stir at room temperature for 12 hours. Wash with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate.
Method B: The Boc-Anhydride Route (Mild Conditions)

Ideal for small-scale lab synthesis to avoid acidic byproducts.

  • Reagents: Dissolve 2-chloropyridine-4-carboxylic acid (1.0 eq) in tert-butanol (solvent/reagent).

  • Coupling: Add Di-tert-butyl dicarbonate (

    
    , 2.0 eq) and DMAP (0.2 eq).
    
  • Reaction: Stir at 40°C for 12–24 hours. The

    
     activates the acid, which is then trapped by the excess tert-butanol.
    
  • Purification: Evaporate solvent and purify via silica gel chromatography (Hexanes/EtOAc).

Visualization: Synthetic Workflow

Synthesis Acid 2-Chloropyridine- 4-carboxylic acid (CAS 6313-54-8) SOCl2 SOCl2 / DMF (Activation) Acid->SOCl2 Int Acid Chloride Intermediate SOCl2->Int - SO2, HCl Esterification t-BuOH / Et3N (Esterification) Int->Esterification Product Tert-butyl 2-chloropyridine- 4-carboxylate (CAS 295349-62-1) Esterification->Product Yield: ~85%

Figure 1: Step-wise synthesis of Tert-butyl 2-chloropyridine-4-carboxylate via the Acid Chloride pathway.

Reactivity & Applications in Drug Discovery[1][5]

The strategic value of CAS 295349-62-1 lies in its orthogonal reactivity . The electron-withdrawing ester group at C4 activates the C2-chlorine towards nucleophilic attack, while the bulky tert-butyl group prevents unwanted attack at the carbonyl center during basic coupling reactions.

C2-Functionalization (The "Handle")

The C2-chloro position is a prime candidate for:

  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids using Pd catalysts (e.g.,

    
    , 
    
    
    
    ).
    • Conditions:

      
      , 
      
      
      
      , Dioxane/Water, 80°C.
    • Outcome: The tert-butyl ester remains intact, unlike methyl esters which may hydrolyze.

  • Nucleophilic Aromatic Substitution (

    
    ):  Reaction with primary/secondary amines.
    
    • Conditions: Amine, DIPEA, DMSO, 100°C.

    • Mechanism:[2] The 4-ester group pulls electron density, lowering the LUMO energy at C2.

C4-Deprotection (The "Mask")

Once the C2 position is functionalized, the C4 ester can be hydrolyzed to the free carboxylic acid for further elaboration (e.g., amide coupling).

  • Reagent: Trifluoroacetic acid (TFA) in DCM or HCl in Dioxane.

  • Selectivity: This acidic cleavage leaves other base-sensitive groups (like nitriles or other esters) intact.

Visualization: Divergent Reactivity Map

Reactivity Core Tert-butyl 2-chloropyridine- 4-carboxylate Suzuki Suzuki Coupling (Pd cat., Ar-B(OH)2, Base) Core->Suzuki C2 Functionalization SnAr SnAr Substitution (R-NH2, Heat) Core->SnAr C2 Functionalization Deprotection Acid Hydrolysis (TFA/DCM) Core->Deprotection C4 Functionalization Prod_Suzuki 2-Aryl-pyridine- 4-carboxylate Suzuki->Prod_Suzuki Prod_SnAr 2-Amino-pyridine- 4-carboxylate SnAr->Prod_SnAr Prod_Acid 2-Chloropyridine- 4-carboxylic Acid Deprotection->Prod_Acid

Figure 2: Orthogonal functionalization logic. C2 is modified under basic/neutral conditions; C4 is modified under acidic conditions.

Safety & Handling Protocols

While specific toxicological data for this intermediate is limited, it should be handled as a standard halogenated pyridine derivative.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

  • Storage: Store in a cool, dry place (2–8°C recommended). Keep container tightly closed.

  • Disposal: Dispose of as halogenated organic waste. Do not release into drains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2762480, Tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

  • Boukachabia, M., et al. (2025). "Condensation of carboxylic acids with amines using the Boc2O/DMAP system."[2] Organic & Biomolecular Chemistry. (Validates Boc2O activation mechanism).

  • Mkhalid, I., et al. (2014). "Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II)."[4] Asian Journal of Chemistry. (Validates Suzuki coupling on chloropyridines).

Sources

An In-depth Technical Guide to the Solubility of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction and Strategic Importance

Tert-butyl 2-chloropyridine-4-carboxylate (CAS No. 295349-62-1, Molecular Weight: 213.66 g/mol ) is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1][2][3][4] Its substituted pyridine core is a common scaffold in pharmacologically active agents. Understanding and accurately quantifying the solubility of this intermediate is not a trivial pursuit; it is a critical parameter that dictates its utility in synthesis, informs reaction conditions, and, most importantly, influences the developability of any subsequent drug candidate.

Poor aqueous solubility is a primary driver of late-stage failures in the pharmaceutical pipeline, leading to challenges in formulation, low bioavailability, and unpredictable clinical outcomes.[5] Therefore, a robust characterization of the solubility profile of key intermediates like tert-butyl 2-chloropyridine-4-carboxylate is a foundational step in any drug development program. This guide provides both the theoretical grounding and a detailed, field-proven experimental protocol for the definitive determination of its thermodynamic solubility.

Section 2: The Theoretical Framework of Solubility

To accurately measure solubility, one must first understand the principles governing the dissolution process. The solubility of a compound is a measure of the maximum amount of that substance that can dissolve in a specific solvent at a given temperature to form a saturated solution in equilibrium with the undissolved solid.[6]

The "Like Dissolves Like" Principle in Action

The molecular structure of tert-butyl 2-chloropyridine-4-carboxylate—featuring a moderately polar chloropyridine ring and a nonpolar tert-butyl ester group—governs its solubility behavior. Following the principle of "like dissolves like," the compound exhibits good solubility in common organic solvents such as dichloromethane, chloroform, ether, and toluene.[7] These solvents are capable of forming favorable van der Waals and dipole-dipole interactions with the solute. Conversely, its solubility in water is low.[7] The large, nonpolar tert-butyl group and the overall low polarity of the molecule make it difficult to disrupt the strong hydrogen-bonding network of water, resulting in poor solvation.[7]

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In pharmaceutical sciences, solubility data can be categorized into two types: kinetic and thermodynamic. Understanding the difference is crucial for making informed decisions.

  • Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in a stock solvent like DMSO, precipitates when diluted into an aqueous buffer.[8][9] While fast, this method can often overestimate the true solubility as it can lead to the formation of supersaturated, metastable solutions.[6][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over an extended period (typically 24 hours or more) until the rates of dissolution and precipitation are equal.[6][8] This "shake-flask" method is considered the gold standard for its accuracy and is essential for pre-formulation and regulatory filings.[10]

Causality in Experimental Choice: For a definitive characterization intended for drug development, determining the thermodynamic solubility is paramount. It represents the true physical limit of dissolution and provides the most reliable data for modeling bioavailability and developing stable formulations. The protocol detailed in this guide is therefore focused on this gold-standard approach.

Section 3: Qualitative Solubility Profile

While precise quantitative data for tert-butyl 2-chloropyridine-4-carboxylate is not widely published, its general solubility characteristics are known from supplier technical data. The following table summarizes this information. The subsequent sections of this guide provide a comprehensive protocol to determine the precise quantitative values.

Solvent TypeExamplesReported SolubilityRationale
Aqueous Water, Phosphate-Buffered Saline (PBS)Low[7]The molecule's low polarity and inability to form strong hydrogen bonds prevent it from effectively integrating into the water structure.
Non-polar Organic Toluene, EtherGood[7]Favorable van der Waals interactions between the non-polar solvent and the tert-butyl and aromatic components of the solute.
Polar Aprotic Dichloromethane, ChloroformGood[7]The moderate polarity of the solvent can interact effectively with the dipole moment of the chloropyridine ring.
Polar Protic Ethanol, MethanolExpected to be SolubleThe alcohol can act as both a hydrogen bond donor and acceptor and has a non-polar alkyl chain, allowing for favorable interactions with different parts of the molecule.

Section 4: A Validated Protocol for Thermodynamic Solubility Determination

This section provides a self-validating, step-by-step protocol for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate using the definitive shake-flask method coupled with quantitative analysis by High-Performance Liquid Chromatography (HPLC) with UV detection.

Part A: The Shake-Flask Method for Achieving Equilibrium

This procedure ensures that the solvent becomes fully saturated with the compound, reaching a true thermodynamic equilibrium.

Materials and Equipment:

  • Tert-butyl 2-chloropyridine-4-carboxylate (solid, >97% purity)

  • Solvent of choice (e.g., pH 7.4 PBS, Methanol, Acetonitrile)

  • 2 mL glass vials with screw caps

  • Analytical balance

  • Orbital shaker with temperature control

  • Spatula

Step-by-Step Protocol:

  • Prepare Vials: Label two glass vials for each solvent to be tested (measurements should always be performed in at least duplicate for reproducibility).

  • Add Compound: Tare the balance and carefully add approximately 2-5 mg of the solid compound directly into each vial. The key is to add an amount that is visibly in excess of what will dissolve.

    • Expert Insight: Adding a significant excess ensures that even after saturation is reached, a solid phase remains, which is the definition of an equilibrium system.[6]

  • Add Solvent: Accurately pipette 1.0 mL of the desired pre-equilibrated solvent (at 25°C) into each vial.

  • Seal and Shake: Tightly cap the vials. Place them securely on an orbital shaker set to 200-300 rpm and a constant temperature of 25°C.

    • Rationale: This provides consistent agitation to maximize the surface area of the solid exposed to the solvent, facilitating the dissolution process.

  • Equilibrate: Allow the vials to shake for a full 24 hours.

    • Causality: A 24-hour period is a widely accepted standard to ensure that slow dissolution kinetics or transformations between different solid forms (polymorphs) do not lead to an underestimation of the true thermodynamic solubility.[8] Some protocols may extend this to 48 hours to be certain.

  • Visual Confirmation: After 24 hours, visually inspect each vial. There must be undissolved solid material at the bottom. If all the solid has dissolved, the experiment is invalid for that sample, and it must be repeated with a greater initial amount of compound.

Part B: Separation of Saturated Solution from Excess Solid

To analyze the concentration of the dissolved compound, the saturated supernatant must be completely separated from any remaining solid particles.

Materials and Equipment:

  • Centrifuge

  • 1 mL syringes

  • 0.45 µm PTFE syringe filters

  • Clean HPLC vials with caps

Step-by-Step Protocol:

  • Stop Agitation: Remove the vials from the shaker and let them stand for 30 minutes to allow larger particles to settle.

  • Centrifugation: Place the vials in a centrifuge and spin at 10,000 x g for 15 minutes.

    • Expert Insight: Centrifugation pellets the majority of the excess solid, reducing the burden on the subsequent filtration step and minimizing the risk of the filter clogging or leaching extractables.

  • Filtration: Carefully draw the supernatant into a 1 mL syringe. Attach a 0.45 µm PTFE syringe filter to the syringe.

    • Rationale: A PTFE filter is chosen for its broad chemical compatibility with most organic solvents and aqueous buffers. The 0.45 µm pore size is standard for removing fine particulates that could interfere with HPLC analysis.

  • Collect Sample: Discard the first 100-200 µL of filtrate (to saturate any binding sites on the filter membrane) and then dispense the remaining saturated solution directly into a clean, labeled HPLC vial. Cap immediately.

Part C: Quantitative Analysis by Reverse-Phase HPLC-UV

This procedure uses a calibrated HPLC system to precisely measure the concentration of the compound in the filtered saturated solution.

Materials and Equipment:

  • HPLC system with UV/Vis or Diode-Array Detector (DAD)

  • Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade water

  • Formic Acid (FA)

  • Volumetric flasks and pipettes

Step-by-Step Protocol:

  • Prepare Mobile Phase: Prepare an isocratic mobile phase of 60:40 Acetonitrile:Water containing 0.1% Formic Acid. Degas the solution before use.

    • Rationale: A C18 column is a workhorse for moderately polar compounds. The ACN/Water mixture provides good separation power, and the formic acid helps to ensure sharp peak shapes by protonating any basic sites on the compound or column.

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in Acetonitrile to create a 1 mg/mL stock solution.

  • Prepare Calibration Standards: Perform a serial dilution of the stock solution with the mobile phase to create a series of calibration standards (e.g., 100, 50, 25, 10, 5, and 1 µg/mL).

  • Set Up HPLC Method:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25°C

    • UV Detection: Set the detector to acquire data across a range (e.g., 200-400 nm). The quantification wavelength should be set at the absorbance maximum (λmax) for the compound, which for a pyridine ring is typically around 260-275 nm.[11][12]

  • Run Analysis:

    • First, inject the calibration standards from lowest to highest concentration.

    • Next, inject the filtered samples from Part B. It may be necessary to dilute the samples with mobile phase if the concentration is expected to be above the highest calibration standard.

  • Calculate Solubility:

    • Generate a calibration curve by plotting the peak area from the UV chromatogram versus the known concentration of each standard. The curve should be linear with an R² value > 0.995.

    • Using the linear regression equation (y = mx + c) from the calibration curve, calculate the concentration (x) of the compound in your saturated samples based on their measured peak areas (y).

    • Adjust for any dilutions made to the sample. The resulting value is the thermodynamic solubility in µg/mL or mg/mL.

Section 5: Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the entire solubility determination process, from initial preparation to the final quantitative result.

Solubility_Workflow cluster_prep Part A: Sample Preparation & Equilibration cluster_sep Part B: Phase Separation cluster_analysis Part C: HPLC-UV Analysis prep1 Weigh excess solid (2-5 mg) prep2 Add 1.0 mL solvent to 2 mL vial prep1->prep2 prep3 Seal and place on orbital shaker prep2->prep3 prep4 Equilibrate for 24h (25°C, 200 rpm) prep3->prep4 sep1 Centrifuge sample (10,000 x g, 15 min) prep4->sep1 Confirm undissolved solid is present sep2 Filter supernatant with 0.45 µm PTFE filter sep1->sep2 sep3 Collect filtrate in HPLC vial sep2->sep3 an2 Inject standards and sample into HPLC sep3->an2 an1 Prepare calibration standards an1->an2 an3 Generate calibration curve (Peak Area vs. Conc.) an2->an3 an4 Calculate sample conc. from regression line an3->an4

Caption: Workflow for Thermodynamic Solubility Determination.

Section 6: Conclusion and Application

This guide has detailed a robust, reliable, and scientifically-grounded methodology for determining the thermodynamic solubility of tert-butyl 2-chloropyridine-4-carboxylate. By adhering to the principles of equilibrium solubility and employing precise analytical techniques like HPLC, researchers can generate high-quality, trustworthy data. This data is fundamental for guiding decisions in synthetic route optimization, selecting appropriate formulation strategies, and ultimately increasing the probability of success for new chemical entities derived from this versatile building block.

References

  • Pipzine Chemicals. tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]

  • Capot Chemical Co., Ltd. MSDS of tert-butyl 2-chloropyridine-4-carboxylate. [Online] Available at: [Link]

  • Wikipedia. Pyridine. [Online] Available at: [Link]

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Online] Available at: [Link]

  • ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]

  • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Online] Available at: [Link]

  • NCBI Bookshelf. Pyridine - Some Industrial Chemicals. [Online] Available at: [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Online] Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

  • PubMed Central (PMC). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. [Online] Available at: [Link]

  • SpringerLink. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [Online] Available at: [Link]

  • Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Online] Available at: [Link]

  • ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... [Online] Available at: [Link]

  • Royal Society of Chemistry. Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization.... [Online] Available at: [Link]

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Online] Available at: [Link]

  • Defense Technical Information Center (DTIC). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Online] Available at: [Link]

  • Solubility of Things. Pyridine. [Online] Available at: [Link]

  • Ovid. Kinetic versus thermodynamic solubility temptations and risks. [Online] Available at: [Link]

  • ResearchGate. Thermodynamic vs. kinetic solubility: Knowing which is which. [Online] Available at: [Link]

  • PubChem. 4-(tert-Butyl)-2-chloropyridine. [Online] Available at: [Link]

  • INDOFINE Chemical Company. tert-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]

  • Molbase. TERT-BUTYL 2-CHLOROPYRIDINE-4-CARBOXYLATE. [Online] Available at: [Link]

Sources

Navigating the Synthesis and Safety of Tert-butyl 2-chloropyridine-4-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Tert-butyl 2-chloropyridine-4-carboxylate in Medicinal Chemistry

Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic building block in modern drug discovery and development. Its strategic importance lies in the versatile reactivity of the substituted pyridine ring, which allows for the construction of complex molecular architectures found in a variety of therapeutic agents. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic aromatic substitution and cross-coupling reactions, while the tert-butyl ester at the 4-position serves as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a site for further chemical modification. This combination of features makes it a valuable intermediate in the synthesis of kinase inhibitors for cancer therapy and agents targeting the central nervous system.[1]

This guide provides a comprehensive overview of the safe handling, storage, and disposal of tert-butyl 2-chloropyridine-4-carboxylate, as well as a detailed experimental protocol for its synthesis. The information presented herein is intended to empower researchers to work with this compound safely and effectively, fostering a culture of safety and scientific excellence in the laboratory.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its safe handling. Below is a summary of the key properties of tert-butyl 2-chloropyridine-4-carboxylate.

PropertyValueSource
Chemical Formula C₁₀H₁₂ClNO₂[2]
Molecular Weight 213.66 g/mol [2]
Appearance White to off-white solid[2]
Solubility Low solubility in water; Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.[3]
Stability Stable under recommended storage conditions. Sensitive to heat, moisture, and light.[2][3]

Hazard Identification and Risk Assessment

While specific toxicological data for tert-butyl 2-chloropyridine-4-carboxylate is not extensively documented, the hazards can be inferred from the known risks associated with structurally similar chloropyridine derivatives.[2] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.

GHS Hazard Classification (Inferred)

  • Skin Irritation (Category 2) : May cause skin irritation.[4]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : May cause respiratory irritation.[2]

Routes of Exposure:

  • Inhalation: Inhalation of dust or vapors may cause respiratory tract irritation.

  • Skin Contact: Direct contact may cause skin irritation, redness, and itching.

  • Eye Contact: Contact with eyes can cause serious irritation and potential damage.

  • Ingestion: Ingestion may cause gastrointestinal irritation.

Causality of Hazards: The reactivity of the chloropyridine ring system is a key contributor to its hazardous properties. The electron-withdrawing nature of the chlorine atom and the nitrogen in the pyridine ring makes the compound susceptible to nucleophilic attack, which can also occur with biological macromolecules, leading to irritation and potential toxicity.

Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when working with tert-butyl 2-chloropyridine-4-carboxylate. The following engineering controls and personal protective equipment are essential to minimize exposure.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[5]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in the laboratory where this compound is handled.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes and dust.[5]

  • Hand Protection: Nitrile or neoprene gloves should be worn to prevent skin contact. Latex gloves are not recommended.[5]

  • Protective Clothing: A lab coat should be worn at all times. For larger quantities or in the event of a spill, additional protective clothing such as an apron or coveralls may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating significant dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal Prep Conduct Risk Assessment PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood Ensure Fume Hood is Operational PPE->FumeHood Weigh Weigh Solid in Fume Hood FumeHood->Weigh Begin Work Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve React Perform Chemical Reaction Dissolve->React Decontaminate Decontaminate Work Area React->Decontaminate Reaction Complete Waste Segregate and Label Waste Decontaminate->Waste Dispose Dispose of Waste via Approved Procedures Waste->Dispose

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

Storage
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] The compound is sensitive to moisture and light, so storage in a desiccator and in an amber or opaque container is recommended.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Labeling: All containers must be clearly labeled with the full chemical name, date received, and any relevant hazard warnings.

Disposal
  • Waste Characterization: All waste containing tert-butyl 2-chloropyridine-4-carboxylate must be treated as hazardous waste.

  • Disposal Method: Dispose of waste in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for incineration by a licensed disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.

  • Contaminated Materials: Any materials, such as gloves, weighing paper, and pipette tips, that come into contact with the compound should be disposed of as hazardous waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Spill Response
  • Small Spills: For small spills, carefully absorb the material with an inert absorbent material such as vermiculite or sand. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Experimental Protocol: Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate

The following protocol is a representative method for the synthesis of tert-butyl 2-chloropyridine-4-carboxylate via the esterification of 2-chloropyridine-4-carboxylic acid. This procedure should only be performed by trained personnel in a properly equipped laboratory.

Reaction Scheme:

2-chloropyridine-4-carboxylic acid + di-tert-butyl dicarbonate → tert-butyl 2-chloropyridine-4-carboxylate

Materials and Reagents:

  • 2-chloropyridine-4-carboxylic acid

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridine-4-carboxylic acid (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: To the stirred solution, add 4-dimethylaminopyridine (0.1 equivalents) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.2 equivalents). The addition of Boc anhydride may cause some effervescence (release of carbon dioxide).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tert-butyl 2-chloropyridine-4-carboxylate.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous dichloromethane is crucial as water can react with the Boc anhydride and compete with the desired esterification reaction.

  • DMAP as a Catalyst: 4-Dimethylaminopyridine is a highly effective acylation catalyst that accelerates the reaction between the carboxylic acid and Boc anhydride.

  • Aqueous Workup: The washes with saturated sodium bicarbonate solution are to remove any unreacted 2-chloropyridine-4-carboxylic acid and acidic byproducts. The brine wash helps to remove any remaining water from the organic layer.

SynthesisWorkflow Start Dissolve 2-chloropyridine-4-carboxylic acid in anhydrous DCM AddReagents Add DMAP and Boc anhydride Start->AddReagents Stir Stir at Room Temperature AddReagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Workup Quench with NaHCO3 solution Monitor->Workup Complete Extract Extract with DCM Workup->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Pure tert-butyl 2-chloropyridine-4-carboxylate Purify->Product

Conclusion

Tert-butyl 2-chloropyridine-4-carboxylate is a valuable and versatile building block in pharmaceutical research. While it presents manageable hazards, a thorough understanding of its properties and a commitment to safe laboratory practices are essential for its responsible use. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the risks associated with this compound and continue to leverage its potential in the development of new and innovative medicines. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are best served by a cautious and informed approach, especially when comprehensive toxicological data is not yet available.

References

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An In-depth Technical Guide to the Stability and Storage of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

Tert-butyl 2-chloropyridine-4-carboxylate is a key heterocyclic intermediate increasingly utilized in the synthesis of complex pharmaceutical agents and novel agrochemicals. Its unique molecular architecture, featuring a substituted pyridine ring, a labile tert-butyl ester, and a reactive chlorine atom, offers medicinal chemists a versatile scaffold for structural elaboration. However, the very features that make this compound an attractive synthetic building block also render it susceptible to various degradation pathways.[1] A thorough understanding of its stability profile is therefore not merely a matter of good laboratory practice, but a critical prerequisite for ensuring the quality, reproducibility, and safety of downstream processes and, ultimately, the final drug product.

This guide provides an in-depth technical overview of the stability and optimal storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. We will delve into the chemical causality behind its degradation, propose scientifically grounded protocols for its handling and stability assessment, and offer field-proven insights to aid researchers, scientists, and drug development professionals in maintaining the integrity of this vital chemical intermediate.

I. Physicochemical Properties and Inherent Stability Considerations

Tert-butyl 2-chloropyridine-4-carboxylate is typically a solid at room temperature, exhibiting low solubility in water but good solubility in common organic solvents such as dichloromethane.[1][2] The molecule's stability is intrinsically linked to the chemical properties of its functional groups: the 2-chloro-substituted pyridine ring and the tert-butyl carboxylate ester.

PropertyValue/DescriptionSource
Chemical Formula C₁₀H₁₂ClNO₂[2]
Molecular Weight 213.66 g/mol [2]
Appearance Typically a solid[1][2]
Solubility in Water Low[1][2]
Solubility in Organic Solvents Soluble in dichloromethane, chloroform[2]

The presence of the electron-withdrawing chlorine atom and the nitrogen heteroatom makes the pyridine ring susceptible to nucleophilic substitution. The tert-butyl ester, while generally more stable to basic hydrolysis than other simple alkyl esters due to steric hindrance, is highly susceptible to acid-catalyzed hydrolysis.[3]

II. Key Degradation Pathways: A Mechanistic Perspective

Understanding the potential degradation pathways is fundamental to designing effective storage and handling protocols. Based on the compound's structure and data from related molecules, we can anticipate three primary modes of degradation: hydrolysis, photodegradation, and thermal decomposition.

A. Hydrolytic Degradation

Hydrolysis represents a significant stability concern for tert-butyl 2-chloropyridine-4-carboxylate. The ester linkage is the primary site of hydrolytic attack.

  • Acid-Catalyzed Hydrolysis: The tert-butyl ester is particularly labile under acidic conditions. The reaction proceeds via a unimolecular mechanism (AAL1) involving protonation of the carbonyl oxygen, followed by the formation of a stable tert-butyl carbocation. This pathway is generally rapid and can lead to the formation of 2-chloropyridine-4-carboxylic acid and tert-butanol. The low pH of an aqueous solution can be sufficient to catalyze this degradation over time.[4]

  • Base-Catalyzed Hydrolysis: While tert-butyl esters are known to be relatively resistant to basic hydrolysis due to the steric bulk of the tert-butyl group, degradation can still occur, albeit at a slower rate than acid-catalyzed hydrolysis.[3] Under strongly basic conditions, nucleophilic attack by hydroxide ions on the carbonyl carbon can lead to the formation of the corresponding carboxylate salt.

B. Photodegradation

Chlorinated pyridines are known to be susceptible to photodegradation.[5] Exposure to light, particularly in the UV spectrum, can induce cleavage of the carbon-chlorine bond, leading to the formation of radical species. These highly reactive intermediates can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products. This underscores the critical importance of protecting the compound from light.[1]

C. Thermal Decomposition

Elevated temperatures can promote the degradation of tert-butyl 2-chloropyridine-4-carboxylate.[1] The thermal decomposition of carboxylic acid esters can proceed through various mechanisms, including decarboxylation and cleavage of the ester bond.[6][7] For this specific molecule, thermal stress could potentially lead to the elimination of isobutylene and the formation of 2-chloropyridine-4-carboxylic acid.

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation cluster_thermal Thermal Decomposition tert-butyl 2-chloropyridine-4-carboxylate tert-butyl 2-chloropyridine-4-carboxylate 2-chloropyridine-4-carboxylic acid + tert-butanol 2-chloropyridine-4-carboxylic acid + tert-butanol tert-butyl 2-chloropyridine-4-carboxylate->2-chloropyridine-4-carboxylic acid + tert-butanol Acid/Base, Moisture Radical Species Radical Species tert-butyl 2-chloropyridine-4-carboxylate->Radical Species Light (UV) 2-chloropyridine-4-carboxylic acid + Isobutylene 2-chloropyridine-4-carboxylic acid + Isobutylene tert-butyl 2-chloropyridine-4-carboxylate->2-chloropyridine-4-carboxylic acid + Isobutylene Heat Complex Degradants Complex Degradants Radical Species->Complex Degradants

Caption: Proposed primary degradation pathways for tert-butyl 2-chloropyridine-4-carboxylate.

III. Recommended Storage and Handling Protocols

Based on the inherent stability characteristics of tert-butyl 2-chloropyridine-4-carboxylate, the following storage and handling protocols are recommended to ensure its long-term integrity:

  • Temperature: Store in a cool, well-ventilated area.[1] Refrigeration is recommended for long-term storage. Avoid exposure to high temperatures to prevent thermal decomposition.[1]

  • Light: The compound should be stored in light-resistant containers to prevent photodegradation.[1] Amber glass bottles or opaque containers are suitable.

  • Moisture and Atmosphere: Store in a dry environment, as moisture can lead to hydrolysis.[1] The use of desiccants is advisable. Containers should be tightly sealed to prevent the ingress of moisture and atmospheric contaminants.[8]

  • Inert Atmosphere: For highly sensitive applications or long-term storage of high-purity material, storage under an inert atmosphere (e.g., argon or nitrogen) can provide an additional layer of protection against oxidative and moisture-driven degradation.

  • Chemical Incompatibility: Avoid storage in proximity to strong acids, bases, and oxidizing agents to prevent accelerated degradation.[1]

IV. Experimental Workflow for Stability Assessment: A Self-Validating System

A robust stability assessment program is crucial for defining the shelf-life and appropriate storage conditions for tert-butyl 2-chloropyridine-4-carboxylate. A forced degradation study is an essential component of this program, designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[9][10][11][12][13]

Forced Degradation Workflow cluster_stress Stress Conditions Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC Analysis Oxidative Oxidative Oxidative->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolytic Photolytic Photolytic->HPLC Analysis Sample Preparation Sample Preparation Sample Preparation->Acid Hydrolysis Sample Preparation->Base Hydrolysis Sample Preparation->Oxidative Sample Preparation->Thermal Sample Preparation->Photolytic Peak Purity & Mass Balance Peak Purity & Mass Balance HPLC Analysis->Peak Purity & Mass Balance Degradation Pathway Elucidation Degradation Pathway Elucidation Peak Purity & Mass Balance->Degradation Pathway Elucidation Method Validation Method Validation Degradation Pathway Elucidation->Method Validation

Caption: Experimental workflow for a forced degradation study.

A. Proposed Protocol for Forced Degradation Studies

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]

  • Preparation of Stock Solution: Prepare a stock solution of tert-butyl 2-chloropyridine-4-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[9]

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

    • Incubate at 60°C for a specified period.

    • At each time point, withdraw a sample, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Incubate at room temperature for a specified period, protected from light.

    • At each time point, withdraw a sample and dilute with the mobile phase.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution to a vial and evaporate the solvent under a stream of nitrogen.

    • Expose the solid residue to a dry heat of 80°C for a specified period.

    • At each time point, reconstitute the residue in the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (and the solid material) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[14][15][16]

    • A control sample should be kept in the dark under the same temperature conditions.

    • At the end of the exposure period, prepare the samples for HPLC analysis.

B. Proposed Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, process impurities, or other potential impurities.[11][17]

  • Chromatographic System:

    • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point for separating the nonpolar parent compound from potentially more polar degradants.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A gradient allows for the elution of a wider range of compounds with varying polarities.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength that provides a good response for the parent compound (a photodiode array detector is highly recommended to assess peak purity).

    • Column Temperature: 30°C.

  • Method Validation: The developed method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

V. Conclusion: Ensuring Quality Through Scientific Rigor

The stability of tert-butyl 2-chloropyridine-4-carboxylate is a critical parameter that directly impacts its utility in research and drug development. While inherently susceptible to hydrolysis, photodegradation, and thermal decomposition, these liabilities can be effectively managed through the implementation of scientifically sound storage and handling protocols. A comprehensive understanding of the compound's degradation pathways, coupled with the development and validation of a robust stability-indicating analytical method, forms a self-validating system that ensures the quality and reliability of this important synthetic intermediate. By adhering to the principles and protocols outlined in this guide, researchers and drug development professionals can mitigate the risks associated with chemical instability and confidently advance their scientific endeavors.

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Strategic Utilization of Tert-butyl 2-chloropyridine-4-carboxylate: A Modular Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic application, synthetic utility, and experimental handling of Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1).

Executive Summary & Chemical Profile

Tert-butyl 2-chloropyridine-4-carboxylate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies in its bifunctional orthogonality : it possesses an electrophilic handle at the C2 position (chlorine) and a masked nucleophilic/hydrogen-bonding handle at the C4 position (protected carboxylate).

Unlike simple chloropyridines, the C4-ester moiety electronically activates the ring, facilitating nucleophilic attacks at C2 that would otherwise be sluggish. Simultaneously, the bulky tert-butyl group provides steric protection against unwanted nucleophilic attack at the carbonyl carbon, allowing for chemoselective transformations elsewhere on the molecule.

Chemical Identity
PropertySpecification
CAS Number 295349-62-1
IUPAC Name tert-butyl 2-chloropyridine-4-carboxylate
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Solubility Soluble in DCM, THF, EtOAc, DMSO; insoluble in water
Key Features Acid-labile protecting group; Activated C2-Cl bond

Synthetic Utility: The "Why" and "How"

The core utility of this molecule is its ability to serve as a linchpin in Late-Stage Diversification (LSD) strategies. It allows researchers to construct complex libraries by modifying the C2 position while keeping the C4 position inert (protected), or vice versa.

Electronic Activation (The Mechanistic Edge)

A standard 2-chloropyridine is relatively electron-rich compared to pyrimidines, making SNAr (Nucleophilic Aromatic Substitution) difficult without harsh conditions.

  • The Advantage: The carboxylate at C4 is an Electron-Withdrawing Group (EWG). Through resonance and induction, it pulls electron density away from the ring, significantly lowering the energy barrier for nucleophilic attack at C2.

  • Result: SNAr reactions with amines can often proceed at moderate temperatures (60–80°C) without requiring palladium catalysts, unlike unsubstituted 2-chloropyridine.

Orthogonality Map

The following diagram illustrates the divergent reactivity pathways available from this single intermediate.

DivergentSynthesis Core Tert-butyl 2-chloropyridine- 4-carboxylate (CAS: 295349-62-1) Suzuki C2-Aryl Derivative (Biaryl Scaffold) Core->Suzuki Suzuki-Miyaura Pd(PPh3)4, Ar-B(OH)2 SnAr C2-Amino Derivative (Kinase Inhibitor Core) Core->SnAr SnAr Amination HNR2, Base, Heat Acid 2-Chloropyridine- 4-carboxylic Acid Core->Acid Acid Hydrolysis TFA/DCM or HCl Alcohol 2-Chloro-4- (hydroxymethyl)pyridine Core->Alcohol Reduction LiBH4 or DIBAL-H Amide Amide Coupling (Library Generation) Acid->Amide R-NH2, HATU

Figure 1: Divergent synthetic pathways. The scaffold allows selective functionalization at C2 (Green paths) or C4 (Red/Yellow paths).

Applications in Medicinal Chemistry

This scaffold is ubiquitous in the synthesis of bioactive molecules, particularly in oncology and immunology.

Kinase Inhibitors (VEGFR / c-Met / BTK)

Many kinase inhibitors feature a "Head-Linker-Tail" architecture.

  • The Role: The pyridine ring acts as the central linker.

  • C2 Substitution: Often linked to an aryl or heteroaryl "tail" that occupies the hydrophobic pocket of the kinase.

  • C4 Substitution: The carboxylate is converted to an amide (carboxamide) which forms critical hydrogen bonds with the hinge region of the kinase (e.g., residues like Cys919 in VEGFR2).

  • Example Class: Analogs of Sorafenib or Regorafenib often utilize pyridine-4-carboxamide cores to maintain potency while altering solubility.

Agrochemicals

The 2-chloropyridine-4-carboxylic acid core is a precursor for pyridine-based herbicides (e.g., auxinic herbicides like picloram analogs). The tert-butyl ester allows for lipophilic formulation testing before final hydrolysis to the active acid form.

Experimental Protocols

Note: These protocols are generalized from verified methodologies for this specific scaffold class. Always perform a safety risk assessment.

Protocol A: Suzuki-Miyaura Coupling at C2

Objective: To attach an aryl group at the 2-position while preserving the tert-butyl ester.

  • Reagents:

    • Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]

    • Aryl boronic acid (1.2 eq)

    • Pd(dppf)Cl₂·DCM (0.05 eq)

    • K₂CO₃ (2.0 eq)

    • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the pyridine ester, boronic acid, base, and catalyst.

    • Evacuate and backfill with Nitrogen (3x).

    • Add degassed solvent.

    • Heat to 80–90°C for 4–12 hours. (Monitor by LCMS).

    • Note: The bulky tert-butyl group is stable under these basic conditions.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc).

Protocol B: SNAr Amination at C2

Objective: To introduce an amine (e.g., morpholine, piperazine) at the 2-position.

  • Reagents:

    • Tert-butyl 2-chloropyridine-4-carboxylate (1.0 eq)[1]

    • Amine (1.5–2.0 eq)

    • DIPEA (Diisopropylethylamine) (2.5 eq)

    • Solvent: DMSO or NMP (for difficult amines) or Acetonitrile (for reactive amines).

  • Procedure:

    • Dissolve the pyridine ester in the solvent.

    • Add the amine and base.[2]

    • Heat to 60–100°C .

    • Critical Insight: If the reaction is slow, adding a catalytic amount of KF (Potassium Fluoride) can accelerate the reaction by stabilizing the Meisenheimer complex, or switch to Buchwald conditions if the amine is sterically hindered.

Protocol C: Deprotection of tert-Butyl Ester

Objective: To reveal the carboxylic acid for amide coupling.

  • Reagents:

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the intermediate in DCM (0.1 M).

    • Add TFA (10–20 equivalents or 1:1 v/v ratio with DCM).

    • Stir at Room Temperature for 1–3 hours.

    • Monitor by TLC (Acid will be very polar) or LCMS (Mass -56 Da).

    • Concentrate in vacuo. Co-evaporate with toluene to remove residual TFA.

Decision Matrix: Selecting the Right Route

When designing a synthesis using this scaffold, use the following logic flow to maximize yield and minimize side reactions.

DecisionMatrix cluster_tips Pro-Tip Start Target Molecule Design Q1 Does the C2-substituent tolerate acid? Start->Q1 RouteA Route A: 1. Modify C2 (Suzuki/SnAr) 2. Hydrolyze Ester 3. Amide Coupling Q1->RouteA Yes (Stable) RouteB Route B: 1. Hydrolyze Ester 2. Amide Coupling 3. Modify C2 (Risk: Amide interference) Q1->RouteB No (Acid Sensitive) Tip Route A is preferred 90% of the time. The tBu ester is an excellent protecting group during C2-modification.

Figure 2: Strategic decision matrix for library synthesis.

References

  • Sigma-Aldrich. Tert-butyl 2-chloropyridine-4-carboxylate Product Sheet.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 57345981 (4-tert-Butyl-2-chloropyridine isomer comparison).

  • Wade, J. V., & Krueger, C. A. (2003). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids (Analogous chemistry for activated heteroaryl chlorides). Journal of Combinatorial Chemistry.

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or S_NAr in Green Solvents?

  • ChemicalBook. 2-Chloropyridine-4-carboxylic acid tert-butyl ester Properties and Synthesis.

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The Suzuki-Miyaura cross-coupling of tert-butyl 2-chloropyridine-4-carboxylate presents a unique set of challenges and opportunities in medicinal chemistry. This scaffold acts as a critical isostere for benzoic acid derivatives, offering improved metabolic stability and solubility profiles.

However, the substrate combines two conflicting electronic features:

  • Activation: The electron-withdrawing tert-butyl ester at C4 significantly lowers the LUMO energy of the pyridine ring, activating the C2–Cl bond for oxidative addition.

  • Deactivation (Catalyst Poisoning): The pyridine nitrogen possesses a localized lone pair capable of displacing phosphine ligands on Palladium (Pd), leading to the formation of inactive [Pd(Pyridine)2L2] complexes.

This guide provides a field-proven protocol that circumvents catalyst poisoning through the use of bulky, electron-rich phosphine ligands and controlled basicity, ensuring high turnover frequencies (TOF) and suppressing ester hydrolysis.

Mechanistic Insight & Ligand Selection

To achieve a self-validating, reproducible reaction, one must understand the failure modes. The standard catalytic cycle is modified by the specific nature of the chloropyridine substrate.

The "Gold Standard" Ligand Systems

For this specific substrate, standard triphenylphosphine (


) protocols often stall due to competitive coordination. We utilize two superior systems:
  • System A (Robust/General): Pd(dppf)Cl2·DCM. The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen.

  • System B (High-Reactivity): Pd2(dba)3 + XPhos. The Buchwald ligand (XPhos) provides extreme steric bulk, preventing N-coordination while its electron-rich nature accelerates the oxidative addition into the C–Cl bond.

Mechanistic Pathway Diagram

SuzukiMechanism cluster_cycle Catalytic Cycle: 2-Chloropyridine Activation Pd0 Active Species L-Pd(0) OxAdd Oxidative Addition (Rate Limiting for Chlorides) Activated by C4-Ester Pd0->OxAdd + Substrate TransMet Transmetallation Pd(II)-Ar-Boronate OxAdd->TransMet + Boronic Acid + Base Poison OFF-CYCLE PATHWAY Catalyst Poisoning (Pd-N Coordination) OxAdd->Poison Ineffective Ligand RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product Product: 2-Aryl-pyridine-4-carboxylate RedElim->Product Substrate Substrate: tert-butyl 2-chloropyridine-4-carboxylate Substrate->OxAdd Boronic Boronic Acid/Ester RB(OH)2 Boronic->TransMet

Figure 1: Catalytic cycle highlighting the critical oxidative addition step and the risk of off-cycle catalyst poisoning if non-bulky ligands are used.

Experimental Protocols

Method A: The "Workhorse" Protocol (Pd(dppf)Cl2)

Recommended for coupling with simple aryl boronic acids.

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 227 mg)

  • Boronic Acid: 1.2 – 1.5 equiv

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%)

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration relative to substrate)

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add the chloropyridine substrate, boronic acid, and Pd catalyst.

  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by the degassed 2.0 M

    
     solution.
    
  • Reaction: Heat the block to 80–90 °C . Vigorous stirring is essential for the biphasic mixture.

  • Monitoring: Check by TLC or LCMS after 2 hours. Full conversion is typically observed within 4–6 hours.

    • Checkpoint: The product is usually more non-polar than the starting material.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over

    
    .
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient).

Method B: The "High-Performance" Protocol (XPhos Pd G3)

Recommended for sterically hindered boronic acids or if Method A stalls.

Reagents:

  • Catalyst: XPhos Pd G3 (2–3 mol%) (Or generate in situ: Pd2(dba)3 + XPhos 1:2 ratio)

  • Base: K3PO4 (3.0 equiv, solid)

  • Solvent: Toluene / Water (10:1 ratio)

Procedure:

  • Charge solids (Substrate, Boronate, Base, Catalyst) into a vial.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Toluene/Water mixture.

  • Heat to 100 °C for 2–4 hours.

  • Note: The use of anhydrous phosphate base and toluene often suppresses hydrolytic side reactions better than carbonate/dioxane.

Data Summary & Optimization Matrix

The following table summarizes the impact of variable changes on the reaction outcome for this specific scaffold.

VariableConditionOutcomeRecommendation
Base

(aq)
Good general reactivity.[1]Standard

Higher solubility, faster rate.Use for difficult substrates.[1]

/

High Risk. Causes ester hydrolysis.AVOID
Solvent Dioxane/H2OExcellent solubility for polar intermediates.Standard
DMFHigh temps possible, but workup is difficult.Use only if necessary.
Ligand

Slow conversion; catalyst death.Not Recommended
dppf Robust, air-stable precatalyst.Primary Choice
XPhos Excellent for steric bulk/low loading.High Performance

Troubleshooting & Stability Notes

Stability of the tert-Butyl Ester

The tert-butyl group is acid-labile.

  • During Reaction: The basic Suzuki conditions are safe.

  • During Workup: Avoid strong acid washes (e.g., 1M HCl) to remove pyridine byproducts. If neutralization is needed, use saturated

    
     or buffer to pH 6–7.
    
  • TLC Monitoring: If a baseline spot appears, it is likely the carboxylic acid (hydrolysis product).

Protocol Decision Tree

DecisionTree Start Start Optimization CheckSub Is Boronic Acid Sterically Hindered? Start->CheckSub MethodA Method A: Pd(dppf)Cl2 K2CO3 / Dioxane CheckSub->MethodA No MethodB Method B: XPhos Pd G3 K3PO4 / Toluene CheckSub->MethodB Yes Result Check Conversion (LCMS/TLC) MethodA->Result MethodB->Result Success Isolate Product Result->Success >90% Fail1 Low Conversion? Result->Fail1 <50% Fail2 Hydrolysis? Result->Fail2 Acid Byproduct Fix1 Switch to Method B or Increase Temp Fail1->Fix1 Fix2 Switch to Anhydrous Base (K3PO4) in Toluene Fail2->Fix2

Figure 2: Workflow for selecting and optimizing reaction conditions.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Aryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Ligands and Catalysts. Link

Sources

Application Note: Palladium-Catalyzed Functionalization of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-chloropyridine-4-carboxylate serves as a high-value "linchpin" scaffold in medicinal chemistry. Its structural duality—a highly reactive electrophile at the C2 position and a robust, acid-labile masking group at C4—allows for orthogonal functionalization strategies.

This guide provides validated protocols for Suzuki-Miyaura , Buchwald-Hartwig , and Sonogashira couplings. Unlike generic pyridine protocols, these methods are optimized to mitigate catalyst poisoning inherent to azines and preserve the bulky tert-butyl ester under basic coupling conditions.

Key Chemical Properties
PropertySpecificationImpact on Catalysis
Electrophilicity High (C2-Cl)The electron-deficient pyridine ring, further activated by the C4-ester, facilitates rapid Oxidative Addition (OA).
Sterics Moderate (C4-tBu)The bulky ester is distal to the reaction site (C2), minimizing steric hindrance during Transmetallation.
Coordination Pyridyl NitrogenPotential to displace phosphine ligands (

), leading to catalyst deactivation (poisoning).
Stability Base-Stable / Acid-LabileCompatible with carbonate bases (

,

); avoid strong Lewis acids during workup.

Mechanistic Insight: The "Assisted" Oxidative Addition

The success of Pd-catalyzed reactions with this substrate relies on exploiting its electronic deficiency.

  • Activation: The inductive withdrawal of the nitrogen atom (

    
    -withdrawing) combined with the resonance withdrawal of the C4-carboxylate lowers the LUMO energy of the C2–Cl bond.
    
  • Oxidative Addition (OA): Electron-rich Pd(0) species (e.g.,

    
    ) undergo OA into the C2–Cl bond significantly faster than with chlorobenzene analogs.
    
  • The Trap: The pyridyl nitrogen can chelate Pd(II) intermediates, forming stable "off-cycle" resting states.

    • Solution: Use bulky, electron-rich ligands (e.g., XPhos , BrettPhos ,

      
       ) that sterically prevent N-coordination and drive the catalytic cycle forward.
      
Visualization: Catalytic Cycle & Poisoning Prevention

G cluster_legend Critical Control Point Pd0 Active Catalyst L-Pd(0) OA_Complex Oxidative Addition Complex (L)Pd(II)(Ar)(Cl) Pd0->OA_Complex + Substrate (Fast OA due to EWG) Substrate Substrate: Tert-butyl 2-chloropyridine-4-carboxylate Poisoned OFF-CYCLE TRAP (Pyridine-N)-Pd-L Complex OA_Complex->Poisoned N-Coordination (If Ligand is small) TM_Complex Transmetallation Complex OA_Complex->TM_Complex + Nucleophile (R-M) + Base Product Product (C2-Functionalized) TM_Complex->Product Reductive Elimination Product->Pd0 Regeneration note Use Bulky Ligands (XPhos/BrettPhos) to block the Red Path (Poisoning)

Figure 1: Catalytic cycle highlighting the risk of N-coordination (red path) and the necessity of bulky ligands.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Target: Introduction of aryl/heteroaryl groups at C2.

Rationale: The tert-butyl ester is stable to weak bases. We utilize


  for robustness or XPhos Pd G3  for difficult substrates.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid/Ester: 1.2 – 1.5 equiv

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step:

  • Setup: Charge a reaction vial with the chloropyridine substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Inerting: Cap the vial and purge with Nitrogen/Argon for 5 minutes.

  • Catalyst Addition: Add

    
     (5 mol%) quickly under positive inert gas pressure.
    
  • Solvent: Add degassed Dioxane/Water mixture (concentration ~0.1 M).

  • Reaction: Heat to 80–90 °C for 4–12 hours.

    • Monitoring: TLC (UV 254 nm) or LCMS. The starting chloride usually elutes faster than the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

    
    .[1]
    
    • Caution: Do not use acidic washes (e.g., 1M HCl) as this may hydrolyze the tert-butyl ester.

Protocol B: Buchwald-Hartwig Amination (C–N Bond)

Target: Synthesis of 2-aminopyridines (common kinase inhibitor motif).

Rationale: Pyridyl chlorides are excellent substrates. BrettPhos or Xantphos are required to prevent catalyst poisoning by the product amine or the pyridine nitrogen.

Reagents:

  • Substrate: 1.0 equiv

  • Amine (1° or 2°): 1.2 equiv

  • Catalyst:

    
     (2 mol%) + Xantphos (4 mol%) OR BrettPhos Pd G3 (2-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
    • Note: Avoid NaOtBu if possible to prevent potential transesterification, though t-butyl esters are generally resistant.

      
       is the safer, milder alternative.
      
  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

Step-by-Step:

  • Pre-complexation (if using separate ligand): In a vial, mix

    
     and Xantphos in the solvent and stir at RT for 5 mins until the solution turns clear/orange.
    
  • Addition: Add the chloropyridine substrate, amine, and

    
    .
    
  • Reaction: Seal and heat to 100 °C for 12–18 hours.

    • Note: If the amine is volatile, use a microwave reactor (120 °C, 30-60 mins).

  • Workup: Filter through a Celite pad to remove insoluble salts. Concentrate and purify via flash chromatography.

Protocol C: Sonogashira Coupling (Alkynylation)

Target: Introduction of alkyne linkers.

Reagents:

  • Substrate: 1.0 equiv

  • Terminal Alkyne: 1.2 equiv

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (2 mol%)

  • Base:

    
     (3.0 equiv) or Diisopropylamine.
    
  • Solvent: DMF or THF (degassed).

Step-by-Step:

  • Mix: Combine substrate, catalyst, and CuI in a dry vial.

  • Degas: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to this reaction (homocoupling of alkyne).

  • Inject: Add degassed solvent, base, and alkyne via syringe.

  • Reaction: Stir at RT to 60 °C .

    • Observation: Reaction mixture often turns dark brown/black.

  • Workup: Dilute with ether, wash with

    
     (sat. aq) to chelate copper.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst PoisoningSwitch to bulky ligands (XPhos, BrettPhos) or increase temperature.
Ester Hydrolysis Base too strong / Wet solventSwitch from Hydroxide bases to Carbonates (

,

). Ensure anhydrous conditions.
Protodehalogenation

-Hydride Elimination path
Avoid isopropanol/alcoholic solvents. Use dry Dioxane or Toluene.
Homocoupling (Alkyne) Oxygen presenceRigorous degassing (Freeze-Pump-Thaw) for Sonogashira.
Decision Tree for Ligand Selection

LigandSelect Start Select Reaction Type Suzuki Suzuki-Miyaura Start->Suzuki Buchwald Buchwald-Hartwig Start->Buchwald Sono Sonogashira Start->Sono Suz_Easy Standard Aryl Boronic Acid? Suzuki->Suz_Easy Suz_Hard Steric Hindrance / Heterocycle? Suzuki->Suz_Hard Buch_1 Primary Amine? Buchwald->Buch_1 Buch_2 Secondary Amine? Buchwald->Buch_2 Rec5 Pd(PPh3)2Cl2 + CuI Sono->Rec5 Rec1 Pd(dppf)Cl2 or Pd(PPh3)4 Suz_Easy->Rec1 Rec2 XPhos Pd G3 or SPhos Suz_Hard->Rec2 Rec3 BrettPhos Pd G3 Buch_1->Rec3 Rec4 RuPhos Pd G3 or Xantphos Buch_2->Rec4

Figure 2: Ligand and catalyst selection guide based on reaction type and substrate complexity.

References

  • Synthesis of 2-substituted pyridines: J. Comb. Chem.2003 , 5, 267-272.[2] Link (Demonstrates Suzuki coupling on chloropyrimidines/pyridines using Pd/P(t-Bu)3).[2]

  • Buchwald-Hartwig General Conditions: Org. Lett.2008 , 10, 4109.[3] Link (High efficiency amination of heteroaryl halides).

  • Catalyst Poisoning in Pyridines: Chem. Sci.2011 , 2, 27. Link (Mechanistic studies on N-containing heterocycles).

  • Base Sensitivity of Esters: J. Org. Chem.2007 , 72, 4067.[4] Link (Use of fluoride/carbonate bases for sensitive substrates).

  • Molecule Data: PubChem CID 522839586.[5] Link (Physical properties and safety data).

Sources

Application Note: Large-Scale Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1) is a critical scaffold in the synthesis of pyridine-based pharmacophores. Its tert-butyl ester group serves as an acid-labile protecting group, orthogonal to base-labile methyl/ethyl esters, allowing for precise regioselective functionalization.

This guide details two validated protocols for the large-scale synthesis of this intermediate starting from 2-chloropyridine-4-carboxylic acid (2-chloroisonicotinic acid).

  • Protocol A (The Thionyl Chloride Route): Optimized for cost-efficiency and multi-kilogram manufacturing.

  • Protocol B (The Boc Anhydride Route): Optimized for operational simplicity, high purity, and kilo-lab execution without corrosive acid chlorides.

Retrosynthetic Analysis & Route Selection

The synthesis hinges on the efficient esterification of the electron-deficient pyridine carboxylic acid. The steric bulk of the tert-butyl group precludes standard Fischer esterification.

Strategic Disconnection (Graphviz Diagram)

Retrosynthesis Target Target: Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 295349-62-1) Inter1 Intermediate: Acid Chloride (Highly Reactive) Target->Inter1 Route A: t-BuOH, Base Inter2 Intermediate: Mixed Anhydride (In-situ with Boc2O) Target->Inter2 Route B: DMAP, t-BuOH SM Starting Material: 2-Chloropyridine-4-carboxylic acid (CAS: 6313-54-8) Inter1->SM SOCl2, Reflux Inter2->SM Boc2O, DMAP

Figure 1: Retrosynthetic disconnection showing the two primary pathways: Acid Chloride activation (Route A) and Boc-Anhydride activation (Route B).

Route Comparison Matrix
FeatureProtocol A: Acid Chloride (SOCl₂)Protocol B: Boc Anhydride (Boc₂O)
Scale Suitability >10 kg (Manufacturing)100 g - 5 kg (Kilo-Lab)
Reagent Cost Low (SOCl₂ is cheap)High (Boc₂O is expensive)
Atom Economy HighModerate (CO₂ & t-BuOH byproduct)
Safety Profile High Hazard: Corrosive, SO₂/HCl gas evolutionModerate Hazard: CO₂ evolution (pressure)
Purification Distillation or Crystallization requiredOften filtration/wash only
Purity Profile Risk of hydrolysis impuritiesTypically >98% crude purity

Protocol A: Industrial Scale (Acid Chloride Route)

Rationale: This method utilizes thionyl chloride to generate the reactive acid chloride. While 2-chloropyridine-4-carbonyl chloride is prone to hydrolysis, it is stable enough for immediate reaction with tert-butanol.

Materials
  • Precursor: 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • Activator: Thionyl Chloride (SOCl₂) (3.0 - 5.0 equiv)

  • Nucleophile: tert-Butanol (anhydrous) (1.5 - 2.0 equiv)

  • Base: Pyridine or Triethylamine (2.5 equiv)

  • Solvent: Toluene (Reaction solvent) and DCM (Workup)

Step-by-Step Methodology
  • Acid Chloride Formation:

    • Charge a glass-lined reactor with 2-chloropyridine-4-carboxylic acid and Toluene (5 vol).

    • Add SOCl₂ (3.0 equiv) dropwise at room temperature.

    • CRITICAL: Heat to reflux (approx. 110°C) for 3–5 hours. Monitor gas evolution (SO₂/HCl).

    • Endpoint: Clear solution indicates conversion to acid chloride.

    • Distillation: Distill off excess SOCl₂ and Toluene under reduced pressure. Re-dissolve the residue in fresh anhydrous Toluene (5 vol).

  • Esterification:

    • In a separate vessel, prepare a solution of tert-Butanol (1.5 equiv) and Pyridine (2.5 equiv) in Toluene (2 vol). Cool to 0–5°C.

    • Addition: Slowly add the Acid Chloride/Toluene solution to the alcohol mixture over 1 hour, maintaining internal temperature <10°C. Exothermic reaction.

    • Allow the mixture to warm to 20–25°C and stir for 12 hours.

  • Workup & Isolation:

    • Quench with water (5 vol). Separate phases.

    • Wash organic phase with 1M HCl (to remove pyridine), then Sat. NaHCO₃ (to remove unreacted acid), and finally Brine.

    • Dry over MgSO₄, filter, and concentrate.[1]

    • Purification: Recrystallize from Hexane/EtOAc or distill if liquid (bp ~115°C @ 1 mmHg).

Protocol B: High-Purity Scale (Boc Anhydride Route)

Rationale: This "Steglich-type" esterification uses Di-tert-butyl dicarbonate (Boc₂O) as both the activating agent and the source of the tert-butyl group. It is exceptionally mild and avoids corrosive thionyl chloride.

Materials
  • Precursor: 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.3 equiv)

  • Solvent: tert-Butanol (solvent/reagent) or THF

Step-by-Step Methodology
  • Reaction Setup:

    • Charge reactor with 2-chloropyridine-4-carboxylic acid (1.0 equiv).

    • Add solvent (tert-Butanol or THF, 10 vol).

    • Add DMAP (0.15 equiv). Stir to suspend.

  • Reagent Addition:

    • Add Boc₂O (2.0 equiv) portion-wise or as a solution in THF.

    • Safety Note: Significant CO₂ evolution will occur. Ensure reactor venting is open and not prone to clogging.

    • Heat the mixture to 40–50°C. Stir for 12–24 hours.

  • Mechanism Check:

    • The reaction proceeds via a mixed anhydride intermediate, which is then attacked by tert-butanol (or the tert-butoxide generated from Boc₂O decomposition) to release CO₂ and the ester.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 10% Citric Acid (removes DMAP), Sat. NaHCO₃, and Brine.

    • Concentrate to yield the product.

Process Safety & Critical Control Points (CCP)

Thermal Hazards & Off-Gassing

Both routes involve significant gas evolution.

  • Protocol A: Releases SO₂ and HCl. Scrubbers (NaOH trap) are mandatory.

  • Protocol B: Releases CO₂. On a large scale (e.g., >1 kg), the volume of gas can pressurize the vessel if not vented properly. Calculate the theoretical gas volume (1 mole SM = 1 mole CO₂) and size the vent lines accordingly.

Stability of Intermediates
  • 2-Chloropyridine-4-carbonyl chloride (Route A): Sensitive to moisture. Hydrolyzes back to the acid if the toluene is wet. Ensure KF < 0.05% for solvents.

Workflow Diagram

Workflow Start Start: 2-Chloroisonicotinic Acid Decision Scale / Equipment? Start->Decision RouteA_Step1 Add SOCl2 + Toluene Reflux 4h (Scrub HCl/SO2) Decision->RouteA_Step1 >5kg / Low Cost RouteB_Step1 Add Boc2O + DMAP in t-BuOH/THF Decision->RouteB_Step1 <5kg / High Purity RouteA_Step2 Distill excess SOCl2 (Critical for yield) RouteA_Step1->RouteA_Step2 RouteA_Step3 Add t-BuOH / Pyridine Temp < 10°C RouteA_Step2->RouteA_Step3 Common_Workup Workup: Wash w/ Citric Acid & NaHCO3 RouteA_Step3->Common_Workup RouteB_Step2 Heat to 50°C Monitor CO2 evolution RouteB_Step1->RouteB_Step2 RouteB_Step2->Common_Workup Final Product: Tert-butyl ester (Solid/Oil) Common_Workup->Final

Figure 2: Operational workflow comparing the unit operations of both protocols.

Quality Control & Specifications

Compound: tert-butyl 2-chloropyridine-4-carboxylate CAS: 295349-62-1 MW: 213.66 g/mol [2][3]

TestSpecificationMethod
Appearance White to off-white solid (or colorless oil if supercooled)Visual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O gradient
Identity (NMR) Conforms to structure1H NMR (CDCl3)
Water Content < 0.5%Karl Fischer
Residual Solvent Toluene < 890 ppmGC-HS

Key NMR Signals (CDCl₃, 400 MHz):

  • δ 8.52 (d, J = 5.1 Hz, 1H, Py-H6)

  • δ 7.85 (s, 1H, Py-H3)

  • δ 7.76 (dd, J = 5.1, 1.4 Hz, 1H, Py-H5)

  • δ 1.59 (s, 9H, t-Butyl)

Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Route A) Hydrolysis of acid chlorideEnsure Toluene is anhydrous. Minimize exposure to air during transfer.[4]
Low Yield (Route A) Incomplete formation of acid chlorideIncrease SOCl₂ equivalents or reflux time. Check SO₂ evolution.
Solid Precipitate (Route A) Pyridinium saltsThis is normal during the addition of base. Ensure efficient mechanical stirring.
Pressure Buildup (Route B) Rapid CO₂ releaseAdd Boc₂O slowly as a solution. Do not seal the reactor tight.
Impurity: Free Acid Incomplete esterificationWash organic layer thoroughly with Sat. NaHCO₃ to remove unreacted acid.

References

  • ChemicalBook. (2025).[1] 4-Chloropyridine-2-carboxylic acid tert-butyl ester Properties and Synthesis. Retrieved from

  • Beilstein Journals. (2013). A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand. Beilstein J. Org. Chem. Retrieved from

  • Organic Syntheses. (1940). tert-BUTYL CHLORIDE.[4][5][6] Org. Synth. 1940, 20,[7] 21. Retrieved from

  • ResearchGate. (2011). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 57345981, 4-(tert-Butyl)-2-chloropyridine. Retrieved from [5]

Sources

Application and Protocol for the Purification of Tert-butyl 2-chloropyridine-4-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details a robust methodology for the purification of tert-butyl 2-chloropyridine-4-carboxylate, a key intermediate in pharmaceutical synthesis, utilizing silica gel column chromatography. This document provides an in-depth explanation of the principles behind the separation, a step-by-step protocol for practical execution, and expert insights into potential challenges and troubleshooting. The described method is designed to effectively remove common impurities, particularly the starting material, 2-chloropyridine-4-carboxylic acid, ensuring high purity of the final product critical for subsequent synthetic transformations and drug development pipelines.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

Tert-butyl 2-chloropyridine-4-carboxylate is a versatile building block in medicinal chemistry, frequently employed in the synthesis of complex molecular architectures for targeted therapeutics.[1] The purity of this intermediate is paramount, as residual impurities can lead to unwanted side reactions, decreased yields, and the generation of difficult-to-separate byproducts in downstream applications. Column chromatography is a powerful and widely adopted technique for the purification of organic compounds, offering a reliable means to achieve the high degree of purity required in the pharmaceutical industry. This application note provides a detailed protocol for the purification of tert-butyl 2-chloropyridine-4-carboxylate, ensuring a final product that meets the stringent quality standards for drug discovery and development.

Principles of Separation: Exploiting Polarity Differences

The successful purification of tert-butyl 2-chloropyridine-4-carboxylate by column chromatography hinges on the differential partitioning of the target compound and its impurities between a stationary phase (silica gel) and a mobile phase (an organic solvent system).

  • Stationary Phase: Silica gel is a polar adsorbent. Its surface is rich in silanol groups (Si-OH), which can form hydrogen bonds and dipole-dipole interactions with polar molecules.

  • Mobile Phase: A non-polar or moderately polar solvent system is used to carry the mixture through the column.

  • Separation Mechanism: Compounds in the mixture will interact with the stationary phase to varying degrees based on their polarity.

    • Highly Polar Impurities: The primary impurity anticipated from the synthesis is the starting material, 2-chloropyridine-4-carboxylic acid. Due to its carboxylic acid moiety, this compound is significantly more polar than the desired ester product. It will therefore adsorb more strongly to the silica gel and move down the column at a slower rate.

    • Target Compound: Tert-butyl 2-chloropyridine-4-carboxylate, being an ester, is less polar than the corresponding carboxylic acid. It will have a weaker interaction with the silica gel and will be eluted from the column more quickly by the mobile phase.

    • Non-Polar Impurities: Any non-polar byproducts will have minimal interaction with the silica gel and will elute very quickly.

The choice of the mobile phase is critical for achieving optimal separation. A solvent system with the appropriate polarity will allow for a clear separation between the desired product and its impurities. For pyridine-containing compounds, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common and effective choice.[2]

Pre-Chromatography Workflow: Setting the Stage for Success

Before commencing the column chromatography, it is essential to perform preliminary analysis and preparation.

Caption: Pre-chromatography workflow diagram.

Thin-Layer Chromatography (TLC) for Solvent System Optimization

TLC is an indispensable tool for rapidly determining the optimal solvent system for column chromatography.

Protocol:

  • Prepare TLC Plates: Use commercially available silica gel TLC plates.

  • Spot the Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate.

  • Develop the Plate: Place the TLC plate in a developing chamber containing a pre-determined ratio of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., 8:2, 7:3).

  • Visualize the Spots: After the solvent front has reached near the top of the plate, remove it and visualize the separated spots under a UV lamp (254 nm).

  • Analyze the Results: The ideal solvent system will show good separation between the spot corresponding to the product and any impurity spots. The target compound should have an Rf (retention factor) value of approximately 0.2-0.4 for optimal separation on a column.

Solvent System (Hexane:Ethyl Acetate) Observed Rf of Product Separation from Impurities Recommendation
9:1~0.1PoorToo non-polar
8:2~0.3GoodOptimal Starting Point
7:3~0.5FairPotentially too polar

Detailed Protocol for Column Chromatography Purification

Materials and Reagents
  • Crude tert-butyl 2-chloropyridine-4-carboxylate

  • Silica gel (230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes or flasks

  • TLC plates and developing chamber

  • UV lamp

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Tert-butyl 2-chloropyridine-4-carboxylate may cause skin and eye irritation.[3] Handle with care.

  • Organic solvents are flammable. Keep away from ignition sources.

Column Preparation

Caption: Column packing and equilibration workflow.

  • Column Selection: Choose a glass column with a diameter appropriate for the amount of crude material to be purified (a general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

  • Slurry Packing:

    • In a beaker, weigh the appropriate amount of silica gel.

    • Add the initial, low-polarity eluent (e.g., 9:1 hexane:ethyl acetate) to the silica gel to form a slurry.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica bed to settle. Crucially, do not let the top of the silica bed run dry at any point during the chromatography process.

Sample Loading
  • Dissolve the Crude Product: Dissolve the crude tert-butyl 2-chloropyridine-4-carboxylate in a minimal amount of a relatively non-polar solvent in which it is soluble, such as dichloromethane.[4] Using a minimal volume is key to achieving a narrow band at the start of the chromatography.

  • Adsorb onto Silica (Dry Loading - Recommended):

    • Add a small amount of silica gel to the dissolved crude product.

    • Evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading (Alternative):

    • Carefully pipette the concentrated solution of the crude product directly onto the top of the silica bed.

Elution and Fraction Collection
  • Begin Elution: Start the elution with the low-polarity solvent system determined by TLC (e.g., 8:2 hexane:ethyl acetate).

  • Gradient Elution (if necessary): If the product is slow to elute, the polarity of the mobile phase can be gradually increased. For example, after collecting several fractions with the initial solvent system, the composition can be changed to 7:3 hexane:ethyl acetate.

  • Collect Fractions: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitor Elution by TLC: Periodically spot the collected fractions on a TLC plate to track the elution of the product. Combine the fractions that contain the pure product.

Elution Stage Solvent System (Hexane:Ethyl Acetate) Expected Compound Eluting
Initial Fractions8:2Non-polar impurities
Middle Fractions8:2Tert-butyl 2-chloropyridine-4-carboxylate
Later Fractions7:3 (or higher polarity)2-chloropyridine-4-carboxylic acid and other polar impurities
Post-Chromatography Work-up
  • Combine Pure Fractions: Based on the TLC analysis, combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Product Analysis: Analyze the purified product by NMR, LC-MS, or other appropriate analytical techniques to confirm its identity and purity.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect solvent system.Re-optimize the solvent system using TLC. Consider a shallower gradient.
Column overloading.Use a larger column with more silica gel.
Cracking of the silica bed.Ensure the column is packed evenly and never allowed to run dry.
Product Elutes with Impurities Co-elution due to similar polarities.Try a different solvent system (e.g., dichloromethane/methanol). Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent to potentially improve separation.
Product Does Not Elute Solvent system is too non-polar.Gradually increase the polarity of the eluent.
Streaking or Tailing on TLC/Column Compound is interacting too strongly with the silica (common for pyridines).Add a small percentage of a competitive base like triethylamine (e.g., 0.1-1%) to the eluent system to occupy the active sites on the silica gel.

Conclusion

The purification of tert-butyl 2-chloropyridine-4-carboxylate by silica gel column chromatography is a highly effective method for obtaining material of high purity suitable for pharmaceutical research and development. By carefully optimizing the solvent system through preliminary TLC analysis and following the detailed protocol outlined in this application note, researchers can confidently and efficiently purify this important synthetic intermediate. The principles and techniques described herein are broadly applicable to the purification of other pyridine derivatives and organic compounds, serving as a valuable resource for scientists in the field.

References

  • ResearchGate. (2019, May 23). How to choose the best solution for column chromatography? Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(tert-Butyl)-2-chloropyridine. PubChem Compound Database. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Biaryl Pyridines in Modern Chemistry

Biaryl scaffolds are fundamental structural motifs in a vast array of functional molecules, from pharmaceuticals and agrochemicals to advanced organic materials.[1] Among these, pyridine-containing biaryls are of particular interest due to their prevalence in numerous biologically active compounds and their ability to act as ligands in catalysis. Tert-butyl 2-chloropyridine-4-carboxylate serves as a highly valuable and versatile building block in the synthesis of these important compounds. The presence of a chlorine atom at the 2-position provides a reactive handle for transition metal-catalyzed cross-coupling reactions, while the tert-butyl ester at the 4-position acts as a robust protecting group for the carboxylic acid functionality. This protecting group is stable under a variety of reaction conditions and can be readily removed post-coupling to yield the corresponding carboxylic acid, a key functional group for further derivatization, for instance, in the synthesis of kinase inhibitors.[2]

This technical guide provides an in-depth exploration of the application of tert-butyl 2-chloropyridine-4-carboxylate in the synthesis of biaryl compounds, with a focus on palladium-catalyzed Suzuki-Miyaura, Stille, and Buchwald-Hartwig cross-coupling reactions. Detailed, field-proven protocols are presented, along with insights into the rationale behind experimental choices and troubleshooting strategies to ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.

Core Principles: Navigating the Cross-Coupling Landscape

The synthesis of biaryl compounds from tert-butyl 2-chloropyridine-4-carboxylate predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of a specific methodology—Suzuki-Miyaura, Stille, or Buchwald-Hartwig—often depends on the desired final product, the availability of starting materials, and the functional group tolerance required.

The electron-deficient nature of the pyridine ring, further accentuated by the carboxylate group, can make the oxidative addition of the C-Cl bond to the palladium center challenging.[3] Consequently, the selection of an appropriate ligand is critical for the success of these transformations. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate this key step in the catalytic cycle.[4]

The Role of the Tert-butyl Ester Protecting Group

The tert-butyl ester is an ideal protecting group for the carboxylic acid functionality in this context. Its steric bulk effectively shields the carboxyl group from nucleophilic attack under the basic conditions often employed in cross-coupling reactions.[5] Furthermore, it is stable to the reaction conditions of many palladium-catalyzed processes. Deprotection is typically achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which minimizes side reactions on the biaryl core.[6][7]

Synthetic Methodologies and Protocols

This section details the application of tert-butyl 2-chloropyridine-4-carboxylate in three major palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: A Robust C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, owing to the commercial availability, stability, and low toxicity of boronic acids.[8][9] The reaction of tert-butyl 2-chloropyridine-4-carboxylate with various arylboronic acids provides a direct route to 2-aryl-pyridine-4-carboxylic acid tert-butyl esters.

  • Catalyst and Ligand Selection: For challenging substrates like 2-chloropyridines, catalyst systems employing bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are highly effective.[4] These ligands promote the oxidative addition of the aryl chloride to the Pd(0) center and facilitate the reductive elimination step. Pre-catalysts, which are air-stable and well-defined, can improve reproducibility.

  • Base Selection: A base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species.[8] For couplings with 2-chloropyridines, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior to weaker bases.[4]

  • Solvent System: A mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water, is commonly used. Water can be beneficial for the transmetalation step.[4]

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Execution cluster_workup Workup & Purification A Combine Reactants: - Tert-butyl 2-chloropyridine-4-carboxylate - Arylboronic acid - Base (e.g., K₃PO₄) B Add Catalyst & Ligand under Inert Atmosphere (e.g., Pd(OAc)₂ and XPhos) A->B Inert atmosphere C Add Degassed Solvents (e.g., Toluene/Water) B->C D Heat Reaction Mixture (e.g., 100-110 °C) C->D Vigorous stirring E Cool and Dilute with Organic Solvent D->E Monitor by TLC/LC-MS F Aqueous Wash E->F G Dry, Filter, and Concentrate F->G H Purify by Chromatography G->H Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L)₂ Pd0->PdII_Aryl Aryl-Cl Transmetalation Transmetalation PdII_Biaryl Aryl-Pd(II)-Aryl'(L)₂ PdII_Aryl->PdII_Biaryl Aryl'-SnR₃ SnWaste Cl-SnR₃ Transmetalation->SnWaste PdII_Biaryl->Pd0 RedElim Reductive Elimination Product Biaryl Product PdII_Biaryl->Product Stannane Aryl'-SnR₃ ArylHalide Aryl-Cl Deprotection_Mechanism Start Tert-butyl Ester Protonation Protonation of Carbonyl Oxygen Start->Protonation H⁺ Carbocation Formation of Tert-butyl Carbocation Protonation->Carbocation Elimination Elimination of Isobutylene Carbocation->Elimination Final Carboxylic Acid Elimination->Final - H⁺

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Application Note: Work-up and Isolation Procedures for Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists handling Tert-butyl 2-chloropyridine-4-carboxylate . It synthesizes field-proven isolation strategies with a focus on preserving the acid-sensitive tert-butyl ester moiety while effectively managing the reactivity of the 2-chloropyridine core.[1]

Executive Summary & Chemical Profile

Tert-butyl 2-chloropyridine-4-carboxylate is a high-value pharmacophore intermediate.[1] Its dual functionality—the electrophilic 2-chloro position (amenable to


 and Suzuki-Miyaura couplings) and the acid-labile tert-butyl ester—requires a "Goldilocks" work-up strategy: aggressive enough to remove byproducts (like DMAP or unreacted acids) but mild enough to prevent ester hydrolysis or cleavage.[1]
Chemical Profile
PropertyValue / CharacteristicImplication for Work-up
Formula

MW: 213.66 g/mol
Physical State White to off-white solidCrystallizable; amenable to precipitation.[1][2]
Solubility High: DCM, EtOAc, THF, TolueneLow: Water, HexanesStandard aqueous extraction is highly effective.
Acid Stability LOW (Cleaves at pH < 2)CRITICAL: Avoid strong acid washes (HCl, TFA).
Base Stability Moderate (Stable to dilute

)
Safe to use basic washes to remove starting acids.
LogP ~2.5 - 3.0Partitions strongly into organic phase.[1]

Critical Handling Parameters (The "Why" Behind the Protocol)

The Acid Sensitivity Trap

Unlike methyl or ethyl esters, the tert-butyl group cleaves via an


 mechanism under acidic conditions, releasing isobutylene.
  • Risk: Standard work-up protocols often suggest 1M HCl washes to remove amine catalysts (like DMAP).[1] Do NOT use 1M HCl with this compound for extended periods.

  • Solution: Use 0.5M Citric Acid (briefly) or Aqueous

    
      to remove pyridine-based impurities without compromising the ester.
    
The Emulsion Factor

The pyridine nitrogen can act as a surfactant headgroup under certain pH conditions, leading to emulsions during extraction.

  • Solution: Maintain ionic strength using saturated brine and avoid "rag layers" by filtering crude reaction mixtures through Celite® before phase separation.

Protocol A: Isolation from Esterification Reactions

Scenario: Synthesis of the title compound from 2-chloropyridine-4-carboxylic acid using


 and 

(Steglich-type conditions) or

.
Workflow Diagram

EsterificationWorkup cluster_warning Critical Control Point Start Crude Reaction Mixture (Solvent: DCM or THF) Quench Step 1: Quench Add 10% NaHCO3 (aq) Start->Quench PhaseSep Step 2: Phase Separation (Organic Layer contains Product) Quench->PhaseSep Wash1 Step 3: Acid/DMAP Removal Wash with 10% Citric Acid or CuSO4 (Brief contact < 5 min) PhaseSep->Wash1 Org. Layer Wash2 Step 4: Neutralization Wash with Sat. NaHCO3 Wash1->Wash2 Wash3 Step 5: Drying Wash with Brine -> Dry over Na2SO4 Wash2->Wash3 Concentrate Step 6: Concentration Rotary Evaporator (Max 40°C) Wash3->Concentrate Purification Step 7: Purification Recrystallization (Hexanes/EtOAc) or Silica Plug Concentrate->Purification

Figure 1: Optimized isolation workflow for esterification products, highlighting the critical mild acid wash step.

Step-by-Step Methodology
  • Quench: Pour the reaction mixture into an equal volume of saturated aqueous

    
     . Stir vigorously for 15 minutes. This neutralizes any residual acid chloride or coupling reagents.
    
  • Extraction:

    • If reaction solvent was THF/DMF: Dilute with Ethyl Acetate (EtOAc) or tert-Butyl Methyl Ether (MTBE) .[1]

    • If reaction solvent was DCM: Use as is.

    • Separate phases.[3] Keep the Organic Layer .

  • Impurity Removal (The DMAP Wash):

    • Option A (Preferred): Wash the organic layer with saturated aqueous

      
        solution. The copper coordinates with DMAP/Pyridine, pulling it into the aqueous phase (turns blue).
      
    • Option B: Wash quickly with 0.5M Citric Acid . Caution: Limit contact time to <5 minutes to prevent ester hydrolysis.

  • Neutralization & Drying: Wash with saturated

    
     (to remove traces of citric acid), then saturated Brine. Dry over anhydrous 
    
    
    
    .
  • Concentration: Evaporate solvent under reduced pressure (

    
    ).
    
  • Purification:

    • Crystallization: Dissolve in minimal hot EtOAc, add Hexanes until cloudy, cool to

      
      .
      
    • Chromatography: Silica gel; Eluent: 0-20% EtOAc in Hexanes.[1] (The ester moves quickly;

      
       in 20% EtOAc).
      

Protocol B: Work-up from Suzuki-Miyaura Coupling

Scenario: Using Tert-butyl 2-chloropyridine-4-carboxylate as an electrophile to couple with an aryl boronic acid. Challenge: Removing Palladium (Pd) and Boronic acid byproducts without hydrolyzing the ester.

Workflow Diagram

SuzukiWorkup Crude Crude Coupling Mix (Dioxane/Water/Base) Filter Step 1: Filtration Through Celite Pad (Removes Pd black) Crude->Filter Dilute Step 2: Dilution Add EtOAc + Water Filter->Dilute Extract Step 3: Extraction Discard Aqueous Layer Dilute->Extract Scavenge Step 4: Pd Scavenging Add Thiol-Silica or Wash with NAC Extract->Scavenge Dry Step 5: Dry & Concentrate Scavenge->Dry

Figure 2: Downstream processing for Suzuki coupling reactions involving the 2-chloropyridine scaffold.[1]

Step-by-Step Methodology
  • Filtration: Filter the crude reaction mixture through a pad of Celite® to remove precipitated Palladium. Rinse the pad with EtOAc.

  • Partition: Dilute the filtrate with EtOAc and water.

  • Base Wash: Wash the organic layer with 1M

    
      or 1M NaOH .
    
    • Reason: This ionizes unreacted boronic acids (

      
      ), forcing them into the aqueous layer.[1]
      
    • Safety: The tert-butyl ester is relatively stable to dilute NaOH for the short duration of a wash, but

      
       is safer.
      
  • Palladium Scavenging (Optional but Recommended):

    • Add N-Acetylcysteine (NAC) or a commercial Silica-thiol scavenger to the organic layer and stir for 30 mins.[1] Filter.

  • Final Wash: Wash with Brine, dry over

    
    , and concentrate.
    

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product is an oil, expected solid Residual solvent or impurities (e.g., t-BuOH).[1]High-vacuum drying (>12h).[1] If persistent, sonicate with pentane to induce crystallization.
Low Yield Hydrolysis of ester during work-up.[1]Check pH of aqueous washes. Ensure no strong acids (pH < 2) were used.
Blue Aqueous Layer Copper wash working (DMAP removal).Continue washing with

until the aqueous layer no longer turns deep blue.
Emulsion Pyridine nitrogen acting as surfactant.Add solid NaCl to the separatory funnel to saturate the aqueous phase. Filter through Celite.

References

  • Synthesis of Tert-butyl Esters

    • Title: A Convenient Protocol for the Esterification of Carboxylic Acids with Alcohols in the Presence of di-tert-Butyl Dicarbonate.[1]

    • Source:Synthesis, 1983.[4]

    • Relevance: Establishes the method as a standard for acid-sensitive ester form
  • Stability of Tert-butyl Esters

    • Title: Tert-Butyl Esters - Protection and Deprotection.[1][5]

    • Source: Organic Chemistry Portal.
    • Relevance: Defines the stability limits (acid labile, base stable) guiding the choice of work-up buffers.
    • URL:[Link]

  • Suzuki Coupling on Chloropyridines

    • Title: Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by Palladium Complexes.[1][6]

    • Source:Asian Journal of Chemistry, 2014.
    • Relevance: Validates the reactivity of the 2-chloro position in pyridine carboxyl
    • URL:[Link]

  • Compound Data & Safety

    • Title: Tert-butyl 2-chloropyridine-4-carboxyl
    • Source: PubChem (N
    • Relevance: Physical properties (solubility, molecular weight) used to design extraction volumes.
    • URL:[Link]

Sources

Application Note: Tert-butyl 2-chloropyridine-4-carboxylate in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 1256633-30-5) represents a "privileged scaffold" in modern drug discovery. Its utility stems from its orthogonal reactivity profile , allowing researchers to sequentially functionalize the pyridine ring with high chemoselectivity.

For the medicinal chemist, this molecule solves a specific problem: How to functionalize the 2-position of a pyridine ring while preserving a carboxylate handle at the 4-position without premature cyclization or hydrolysis.

The "Why" Behind the Molecule
  • Electronic Activation: The pyridine nitrogen and the electron-withdrawing ester at C4 synergistically activate the C2-chloride for Nucleophilic Aromatic Substitution (

    
    ) and oxidative addition (Pd-catalysis).
    
  • Steric Protection: Unlike methyl or ethyl esters, the bulky tert-butyl group prevents unwanted nucleophilic attack at the carbonyl carbon during C2 modifications.

  • Late-Stage Solubility: The lipophilic tert-butyl group enhances solubility in non-polar organic solvents (DCM, Toluene) during early synthetic steps, facilitating easier purification before the final deprotection to the polar carboxylic acid.

Reactivity Landscape & Workflow

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

G Start Tert-butyl 2-chloropyridine-4-carboxylate SNAr_Cond Reagents: Primary/Secondary Amine DIPEA, DMSO, 80-100°C Start->SNAr_Cond Path A: SNAr Suzuki_Cond Reagents: Ar-B(OH)2, Pd(dppf)Cl2 K2CO3, Dioxane/H2O Start->Suzuki_Cond Path B: Cross-Coupling SNAr_Prod 2-Amino Derivative (C2-N Bond) SNAr_Cond->SNAr_Prod Deprot_Cond Deprotection: TFA/DCM or HCl/Dioxane SNAr_Prod->Deprot_Cond Suzuki_Prod 2-Aryl Derivative (C2-C Bond) Suzuki_Cond->Suzuki_Prod Suzuki_Prod->Deprot_Cond Final_Acid Free Carboxylic Acid (Ready for Amide Coupling) Deprot_Cond->Final_Acid

Figure 1: Divergent synthetic workflow showing the two primary functionalization pathways (C-N vs. C-C bond formation) followed by ester deprotection.

Protocol Module A: C-N Bond Formation ( )

The 2-chloro position is highly electrophilic. However, the choice of solvent and base is critical to prevent hydrolysis of the ester or competitive displacement by the solvent.

Mechanistic Insight

The reaction proceeds via a Meisenheimer complex. The electron-withdrawing tert-butyl ester at C4 lowers the LUMO energy of the pyridine ring, significantly accelerating the rate of nucleophilic attack at C2 compared to unsubstituted 2-chloropyridine [1].

Detailed Protocol

Objective: Synthesis of tert-butyl 2-(substituted-amino)pyridine-4-carboxylate.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Amine Nucleophile: 1.2 – 1.5 equiv

    • Base (DIPEA or

      
      ): 2.0 – 3.0 equiv
      
    • Solvent: DMSO or NMP (Concentration: 0.2 M)

  • Procedure:

    • Step 1: Charge a reaction vial with tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv).

    • Step 2: Add anhydrous DMSO. Note: DMF can be used, but DMSO often accelerates

      
       rates due to higher polarity.
      
    • Step 3: Add the amine nucleophile followed by DIPEA.

    • Step 4: Heat the mixture to 80–100°C for 4–12 hours. Monitor by LC-MS.

      • Checkpoint: The tert-butyl ester is stable at these temperatures under basic conditions. If you observe ester hydrolysis, ensure your DMSO is dry (

        
         water).
        
    • Step 5 (Workup): Dilute with Ethyl Acetate (EtOAc) and wash 3x with water (to remove DMSO). Wash 1x with Brine. Dry over

      
      .
      
  • Purification:

    • Flash chromatography (Hexanes/EtOAc). The product is usually less polar than the starting amine but more polar than the chloride.

Protocol Module B: C-C Bond Formation (Suzuki-Miyaura)

2-Chloropyridines are generally less reactive toward oxidative addition than 2-bromopyridines. Therefore, "ligand-accelerated" catalysis is required. Standard


 may fail or require prolonged heating; bidentate ligands are preferred [2].
Detailed Protocol

Objective: Synthesis of tert-butyl 2-arylpyridine-4-carboxylate.

  • Stoichiometry:

    • Substrate: 1.0 equiv

    • Aryl Boronic Acid: 1.2 – 1.5 equiv

    • Catalyst:

      
       (3–5 mol%) OR 
      
      
      
      / XPhos.
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (Concentration: 0.1 M)

  • Procedure:

    • Step 1: In a microwave vial or round-bottom flask, combine the chloropyridine substrate, boronic acid, and Pd-catalyst.

    • Step 2: Evacuate and backfill with Nitrogen/Argon (3 cycles). Oxygen inhibition is a common failure mode here.

    • Step 3: Add degassed 1,4-Dioxane and aqueous

      
      .
      
    • Step 4: Heat to 90–100°C (oil bath) or 110°C (Microwave, 30 mins).

    • Step 5 (Workup): Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water/brine.

Data: Catalyst Comparison for 2-Chloropyridine Coupling
Catalyst SystemLigand TypeConversion (2h, 100°C)Comment

Monodentate~40%Often requires 24h+; rapid catalyst death.

Bidentate >95% Recommended standard. Robust.

/ XPhos
Bulky Phosphine>98%Best for sterically hindered boronic acids.

Protocol Module C: Chemoselective Deprotection

The tert-butyl ester is acid-labile. The choice of acid depends on whether you need the salt form or the zwitterion for the next step.

Mechanism

The reaction proceeds via protonation of the carbonyl oxygen, followed by E1 elimination to release isobutylene gas and the carboxylic acid [3].

Detailed Protocol

Objective: Cleavage of t-butyl group to yield the free acid.

  • Method A: TFA (Standard)

    • Dissolve substrate in DCM (0.1 M).

    • Add Trifluoroacetic Acid (TFA) to a final ratio of 1:1 (v/v) DCM:TFA.

    • Stir at Room Temperature for 1–3 hours.

    • Workup: Concentrate in vacuo.[1][2] Co-evaporate with Toluene (3x) to remove residual TFA.

    • Result: Product is the TFA salt.

  • Method B: HCl (For Salt Formation)

    • Dissolve substrate in minimal 1,4-Dioxane.

    • Add 4M HCl in Dioxane (5–10 equiv).

    • Stir at RT or 40°C.

    • Workup: The product often precipitates as the HCl salt. Filter and wash with ether.

References

  • Schlosser, M., et al. "Halogen/Metal Permutations on Pyridines." Journal of Organic Chemistry, vol. 70, no. 6, 2005, pp. 2494–2502. Link

  • Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176–4211. Link

  • Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." John Wiley & Sons, 4th Edition, 2006. (Standard Reference for Ester Deprotection).
  • Wang, X., et al. "Synthesis of Pirtobrutinib and Intermediates." Technical Disclosure Commons, 2024.[3] Link

  • Wade, J. V., & Krueger, C. A. "Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines."[4] Journal of Combinatorial Chemistry, vol. 5, no. 3, 2003, pp. 267-272.[4] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Tert-butyl 2-chloropyridine-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sensitive intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you prevent the unwanted hydrolysis of the tert-butyl ester group, ensuring the integrity of your experiments and the purity of your compound.

Introduction: The Challenge of Stability

Tert-butyl 2-chloropyridine-4-carboxylate is a key building block in medicinal chemistry, valued for its unique electronic and steric properties. However, the tert-butyl ester functional group is notoriously labile, particularly under acidic conditions, and is also susceptible to base-catalyzed hydrolysis. The presence of the pyridine ring introduces an additional layer of complexity, as the nitrogen atom can be protonated, potentially influencing the reactivity of the entire molecule.

This guide provides a comprehensive overview of the mechanisms of hydrolysis and practical, field-tested strategies to mitigate this common experimental pitfall. By understanding the "why" behind each procedural step, you can proactively design your experimental workflow to maximize the stability and yield of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrolysis for Tert-butyl 2-chloropyridine-4-carboxylate?

A1: The hydrolysis of Tert-butyl 2-chloropyridine-4-carboxylate to 2-chloropyridine-4-carboxylic acid is primarily caused by two factors:

  • Acid-Catalyzed Hydrolysis: This is the most significant risk. The reaction is initiated by protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. The stability of the resulting tert-butyl carbocation makes this a favorable pathway. Trace amounts of acid in your reaction mixture, solvents, or on glassware can be sufficient to catalyze this degradation.

  • Moisture: Water is a necessary reactant for hydrolysis. The compound is sensitive to humidity, and exposure to atmospheric moisture during handling or storage can lead to degradation[1].

Q2: I've noticed a significant decrease in my product yield after aqueous workup. How can I confirm if hydrolysis is the culprit?

A2: You can confirm hydrolysis through several analytical techniques:

  • Thin-Layer Chromatography (TLC): You will observe a new, more polar spot corresponding to the carboxylic acid product, which will have a lower Rf value than your ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of your crude product, you will see the disappearance or diminished integration of the characteristic singlet for the tert-butyl group (usually around 1.6 ppm) and the appearance of a broad singlet corresponding to the carboxylic acid proton.

  • High-Performance Liquid Chromatography (HPLC): The hydrolyzed carboxylic acid will have a significantly shorter retention time on a reverse-phase column compared to the parent ester.

Q3: Can the silica gel used in column chromatography cause hydrolysis?

A3: Yes, standard silica gel is acidic and can certainly promote the hydrolysis of acid-sensitive compounds like tert-butyl esters. The longer your compound is on the column, the greater the risk of degradation.

Q4: How should I properly store Tert-butyl 2-chloropyridine-4-carboxylate to ensure its long-term stability?

A4: Proper storage is critical. The compound should be stored in a cool, dry, and dark place in a tightly sealed container to protect it from moisture, heat, and light[1]. For enhanced protection, especially for long-term storage, consider placing the sealed container inside a desiccator with a drying agent or in a glove box under an inert atmosphere[2].

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

If you suspect hydrolysis is compromising your experiments, use this guide to pinpoint the source of the problem and implement effective solutions.

Visualizing the Problem: The Hydrolysis Pathway

The acid-catalyzed hydrolysis of tert-butyl 2-chloropyridine-4-carboxylate proceeds through the AAL1 mechanism, which is favored due to the formation of the stable tertiary carbocation.

hydrolysis_mechanism sub Tert-butyl 2-chloropyridine-4-carboxylate protonated Protonated Ester sub->protonated + H⁺ (Acid Catalyst) carbocation Tert-butyl Carbocation + 2-Chloropyridine-4-carboxylic Acid protonated->carbocation Rate-determining step isobutylene Isobutylene carbocation->isobutylene - H⁺ water H₂O h_plus H⁺ h_plus_out H⁺ troubleshooting_workflow start Low Yield or Presence of Carboxylic Acid? workup Hydrolysis during Aqueous Workup? start->workup purification Hydrolysis during Purification? workup->purification No sol_workup Solution: Implement Anhydrous Workup Protocol workup->sol_workup Yes storage Degradation during Storage? purification->storage No sol_purification Solution: Use Deactivated Silica Gel purification->sol_purification Yes sol_storage Solution: Improve Storage Conditions storage->sol_storage Yes end Problem Resolved storage->end No sol_workup->end sol_purification->end sol_storage->end

Sources

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support resource for researchers, scientists, and drug development professionals.

Welcome to the technical support hub for optimizing palladium-catalyzed cross-coupling reactions involving tert-butyl 2-chloropyridine-4-carboxylate. This guide is designed to provide in-depth, field-proven insights and systematic troubleshooting strategies to address the unique challenges presented by this electron-deficient heteroaryl chloride substrate. The pyridine nitrogen's ability to coordinate with the palladium center, coupled with the lower reactivity of the C-Cl bond, necessitates careful selection of catalysts and reaction conditions.[1][2]

This resource combines foundational mechanistic principles with practical, actionable protocols to empower you to overcome common hurdles and achieve high-yield, reproducible results.

Troubleshooting & Optimization Guide

This section addresses the most common issues encountered during the cross-coupling of tert-butyl 2-chloropyridine-4-carboxylate. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing targeted recommendations.

Issue 1: Low to No Product Yield

Q1: My cross-coupling reaction shows minimal or no conversion. What are the primary factors to investigate?

A1: Low or no yield with an electron-deficient substrate like tert-butyl 2-chloropyridine-4-carboxylate typically points to one of four critical areas: catalyst activity, reaction conditions (base, solvent, temperature), reagent integrity, or the presence of atmospheric oxygen.

  • Catalyst System Inactivity: The primary challenge with 2-chloropyridines is the kinetically challenging oxidative addition step.[3] Your catalyst system may not be active enough.

    • Causality: The Pd(0) species is the active catalyst. Standard catalysts like Pd(PPh₃)₄ may be insufficient for activating the strong C-Cl bond.[3] The pyridine nitrogen can also act as an inhibitor by coordinating to the palladium center.[1]

    • Recommendation: Switch to a more robust catalyst system. Modern precatalysts that readily generate a monoligated Pd(0) species are highly recommended.[4]

      • For Suzuki-Miyaura Coupling: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote oxidative addition and stabilize the catalytic species.[5][6]

      • For Buchwald-Hartwig Amination: Ligands like Xantphos or Josiphos have shown high selectivity and reactivity for C-2 amination on dichloropyridines.[7]

      • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts (e.g., PEPPSI-IPr) are also powerful alternatives, particularly for C-C couplings.[8]

  • Ineffective Base: The base is critical for the transmetalation step (in Suzuki reactions) or amine deprotonation (in Buchwald-Hartwig aminations). Its strength and solubility are key.[5]

    • Causality: An inappropriate base can fail to facilitate the key catalytic step or may be too strong, leading to decomposition of starting materials or products, especially those with labile ester groups.

    • Recommendation: Screen a panel of bases. For Suzuki couplings, common effective bases include K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is often required.

  • Suboptimal Solvent and Temperature:

    • Causality: The solvent must solubilize the reactants and the base to a sufficient degree.[10] 2-Chloropyridines often require higher temperatures (80-120 °C) to facilitate oxidative addition.[5]

    • Recommendation: Aprotic polar solvents or solvent/water mixtures are generally effective. For Suzuki reactions, dioxane/water or toluene/water are common choices.[5][11] For anhydrous reactions like many Buchwald-Hartwig aminations, toluene or dioxane are preferred. If conversion is low, incrementally increase the temperature. Microwave irradiation can be a highly effective tool for accelerating these reactions.[5][12]

  • Oxygen Sensitivity & Reagent Purity:

    • Causality: The active Pd(0) catalyst is highly sensitive to atmospheric oxygen, which can oxidize it to an inactive Pd(II) state.[4] Moisture can lead to protodeboronation of the boronic acid partner in Suzuki reactions.[13]

    • Recommendation: Ensure all reagents are pure and solvents are anhydrous and properly degassed.[14] The reaction vessel must be thoroughly purged with an inert gas (argon or nitrogen) via several vacuum/backfill cycles before adding the catalyst.[4][15]

Troubleshooting Flowchart for Low Yield

G Troubleshooting: Low to No Yield start Low/No Yield reagents Verify Reagent Purity (Substrates, Solvent, Base) start->reagents Initial Checks atmosphere Ensure Rigorous Inert Atmosphere reagents->atmosphere catalyst Optimize Catalyst System atmosphere->catalyst If still no improvement ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) or NHC Ligand (e.g., PEPPSI-IPr) catalyst->ligand precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) catalyst->precatalyst conditions Screen Reaction Conditions base Screen Bases (K₃PO₄, Cs₂CO₃, NaOtBu) conditions->base solvent_temp Screen Solvents & Increase Temp (Dioxane, Toluene, 80-120 °C) conditions->solvent_temp ligand->conditions precatalyst->conditions success Improved Yield base->success solvent_temp->success

Caption: A logical workflow for diagnosing and resolving low-yield cross-coupling reactions.

Issue 2: Side Product Formation

Q2: My reaction is messy, with significant side products like homocoupling or dehalogenation. What causes this and how can I fix it?

A2: Side product formation is often a sign of an imbalanced catalytic cycle or competing reaction pathways.

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Causality: This side reaction is typically caused by the presence of an oxidant, most commonly oxygen, which promotes the unwanted coupling of two boronic acid molecules.[4]

    • Recommendation: Improve the degassing procedure for your solvents and reaction mixture. Ensure a robust inert atmosphere is maintained throughout the entire reaction duration.[4][15]

  • Dehalogenation (Hydrodechlorination):

    • Causality: The aryl chloride is converted back to the corresponding pyridine derivative without the chlorine. This occurs when the oxidative addition intermediate reacts with a hydride source before the desired coupling step can take place.[13] Common hydride sources include solvent impurities or the breakdown of reagents.

    • Recommendation: Use high-purity, anhydrous solvents. If using an alcohol or water as a co-solvent, ensure it is of high quality. Screening different bases can also mitigate this, as some bases may promote hydride formation more than others.

  • Protodeboronation (Suzuki Reaction):

    • Causality: The boronic acid reacts with a proton source (often water) and is converted back to its corresponding arene, effectively removing it from the catalytic cycle.[13] This is a common issue with heteroaryl boronic acids.

    • Recommendation: Minimize water content in the reaction unless it is intentionally used as a co-solvent. If protodeboronation is severe, consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate ester.[13]

Frequently Asked Questions (FAQs)

Q: Which type of palladium source is best: Pd(0) or Pd(II)? A: While Pd(0) sources like Pd₂(dba)₃ are closer to the active catalytic species, they can be less stable.[4] Pd(II) sources like Pd(OAc)₂ or PdCl₂(ligand)₂ are often more air-stable and convenient to handle.[4][16] However, they require an in situ reduction to Pd(0) to initiate the catalytic cycle. For challenging substrates, modern precatalysts (e.g., Buchwald palladacycles) are highly recommended as they are designed for clean, efficient generation of the active Pd(0) species.[4]

Q: How critical is the palladium-to-ligand ratio? A: It is extremely critical. For monodentate phosphine ligands (like the Buchwald-type ligands), a 1:1 to 1:2 Pd:Ligand ratio is typically optimal. An excess of ligand can sometimes stabilize the catalyst, but a large excess can also inhibit the reaction by creating coordinatively saturated palladium centers that are unable to participate in the catalytic cycle.[4]

Q: Can I use the same conditions for Suzuki, Buchwald-Hartwig, and Sonogashira couplings? A: No. While there are overlaps (e.g., the need for a Pd source, ligand, and inert atmosphere), the specific components differ significantly.

  • Suzuki-Miyaura: Requires a boronic acid/ester and typically a carbonate or phosphate base in a solvent that can accommodate some water.[5]

  • Buchwald-Hartwig Amination: Couples an amine and requires a strong, non-nucleophilic base like an alkoxide (e.g., NaOt-Bu) in an anhydrous aprotic solvent.[17][18]

  • Sonogashira: Couples a terminal alkyne and traditionally uses a copper(I) co-catalyst and an amine base (e.g., diisopropylamine).[19][20] Copper-free conditions have also been developed.[21]

Data & Catalyst System Comparison

The choice of ligand is paramount for the successful coupling of tert-butyl 2-chloropyridine-4-carboxylate. The table below summarizes common ligand classes and their recommended applications for this specific substrate.

Ligand ClassExample LigandsRecommended ForKey AdvantagesTypical Pd Source
Bulky Monodentate Phosphines SPhos, XPhos, RuPhosSuzuki-Miyaura, Buchwald-HartwigHigh activity for aryl chlorides, promotes fast reductive elimination.[5][6]Pd₂(dba)₃, Pd(OAc)₂, Buchwald Precatalysts
Bidentate Phosphines Xantphos, dppfBuchwald-Hartwig, some SuzukiOffers high catalyst stability; Xantphos has a wide bite angle suitable for difficult couplings.[7][17]Pd₂(dba)₃, Pd(OAc)₂
N-Heterocyclic Carbenes (NHCs) IPr, SIPrSuzuki-Miyaura, SonogashiraStrong σ-donors, highly active for C-Cl bond activation, often thermally robust.[8]Pd(OAc)₂, PEPPSI Precatalysts

Key Experimental Protocols

Protocol 1: General Procedure for Inert Atmosphere Reaction Setup

This protocol is essential for ensuring reproducible, high-yielding results by minimizing oxygen and moisture.[4][15]

  • Vessel Preparation: Flame-dry or oven-dry the reaction flask containing a magnetic stir bar. Allow it to cool to room temperature under a stream of inert gas (argon or nitrogen).

  • Adding Solids: Quickly add the solid reagents (tert-butyl 2-chloropyridine-4-carboxylate, coupling partner, and base) to the flask under positive inert gas pressure.

  • Sealing and Purging: Seal the flask with a rubber septum. Connect the flask to a Schlenk line or manifold.

  • Degassing Cycle: Evacuate the flask under vacuum until bubbling ceases, then backfill with inert gas. Repeat this vacuum/backfill cycle a minimum of three times to thoroughly remove atmospheric gases.[4]

  • Adding Liquids: Add the anhydrous, degassed solvent(s) via syringe through the septum.

  • Catalyst Addition: In a separate, inert-atmosphere glovebox, weigh the palladium source and ligand. If a glovebox is not available, add the catalyst to the reaction flask under a strong positive flow of inert gas.

  • Heating: Place the sealed flask in a preheated oil bath or heating block and begin stirring.

Protocol 2: Screening Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing the reaction.

  • Setup: Following Protocol 1, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv) to a reaction vial.

  • Solvent: Add a degassed solvent mixture, typically dioxane/water (e.g., 4:1 v/v), to achieve a concentration of ~0.1 M with respect to the limiting reagent.

  • Catalyst: Add the palladium precatalyst (e.g., SPhos-G3, 1-2 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS by taking small aliquots from the reaction mixture.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_0 pd0 L-Pd(0) (Active Catalyst) pd_complex L-Pd(II)(Ar¹)(X) pd0->pd_complex Oxidative Addition product Ar¹-Ar² (Coupled Product) pd0->product pd_trans L-Pd(II)(Ar¹)(Ar²) pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination reagents1 Ar¹-X (2-Chloropyridine) reagents1->pd_complex reagents2 Ar²-B(OR)₂ (Boronic Acid/Ester) reagents2->pd_trans base Base (e.g., K₃PO₄) base->pd_trans  Activates Boronate

Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

References

  • Benchchem.
  • Benchchem.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • ACS Publications. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters.
  • Benchchem.
  • Oreate AI Blog.
  • PubMed Central. Developing Ligands for Palladium(II)
  • Sigma-Aldrich. Cross-Coupling Reaction Guide.
  • PubMed Central. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction.
  • ResearchGate. Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
  • Wikipedia.
  • ACS GCI Pharmaceutical Roundtable.
  • MDPI.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Technobis. Improvements for air sensitive reactions by using a new developed inertizing manifold.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Organic Chemistry Portal. Pd(PhCN)2Cl2/P(t-Bu)
  • Organic Letters.
  • NIH Public Access.
  • ResearchGate.
  • RSC Publishing. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

Sources

Technical Support Center: Navigating Steric Hindrance in Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the specific challenges of overcoming steric and electronic hurdles when working with tert-butyl 2-chloropyridine-4-carboxylate . It is designed for researchers requiring high-fidelity protocols for cross-coupling and functionalization.[1]

The Steric & Electronic Landscape

Before troubleshooting, it is critical to visualize the "Steric Map" of your substrate. The tert-butyl group at C4 acts as a massive steric anchor.[1] While it protects the carboxylate, it exerts a "buttressing effect" that significantly impacts the reactivity of the adjacent C3 and C5 positions, and indirectly influences the C2-Cl site during catalytic cycles.

Substrate Analysis
  • C2-Position (The Reactive Site): Electronically activated for Nucleophilic Aromatic Substitution (SNAr) and Oxidative Addition (Pd-catalysis).[1] However, steric bulk from incoming partners (e.g., ortho-substituted boronic acids) can stall reactions here.[1]

  • C3/C5-Positions (The "Dead Zones"): Severely hindered by the C4-tert-butyl ester.[1] Functionalization here (e.g., via lithiation) is thermodynamically and kinetically disfavored.

  • C4-Position (The Shield): The tert-butyl ester is acid-labile but highly resistant to nucleophilic attack (hydrolysis) under basic conditions due to steric blocking of the carbonyl carbon.[1]

Troubleshooting Guide: Cross-Coupling Failures (Suzuki/Buchwald)

Issue: Reaction stalls or yields are <20% when coupling the C2-Cl with sterically hindered partners (e.g., ortho-tolylboronic acid or secondary amines).

Root Cause:

  • Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd(II) species, forming stable "off-cycle" resting states.

  • Slow Oxidative Addition: The C-Cl bond is strong.[1] While the ring is electron-deficient, the steric bulk of the tert-butyl group (remote) and the incoming partner (proximal) hampers the formation of the active Pd(II) complex.

Solution: The "Bulky Ligand" Protocol

To overcome hindrance, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and prevent pyridine N-coordination.[1]

Recommended Catalyst Systems
Reaction TypeStandard PartnerHindered Partner (The Fix)
Suzuki-Miyaura Pd(PPh3)4 / Na2CO3Pd2(dba)3 + XPhos or Pd-XPhos G4 Base: K3PO4 (anhydrous)
Buchwald-Hartwig Pd(OAc)2 / BINAPPd-RuPhos G4 or BrettPhos Base:[1] NaOtBu or LHMDS
Negishi Pd(PPh3)4Pd(P(t-Bu)3)2 or PEPPSI-IPr
Protocol: High-Hindrance Suzuki Coupling

Use this when coupling with ortho-substituted aryl boronic acids.[1]

  • Charge Vessel: In a glovebox or under Ar, combine:

    • tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv)[1]

    • Boronic Acid (1.5 equiv)

    • Pd-XPhos G4 Precatalyst (2–5 mol%) — Crucial for hindered chlorides.[1]

    • K3PO4 (3.0 equiv)

  • Solvent System: Add 1,4-Dioxane/Water (4:1) .[1] The water is essential for the transmetallation step in hindered systems.

  • Temperature: Heat to 80–100 °C .

    • Note: If the tert-butyl ester cleaves (rare at neutral pH but possible), switch to anhydrous Toluene at 110 °C with Cs2CO3 .[1]

  • Workup: Filter through Celite immediately while warm to remove Pd black.

Troubleshooting Guide: SNAr Reactions

Issue: Nucleophilic substitution with bulky amines (e.g., tert-butylamine, diisopropylamine) fails at the C2 position.

Root Cause: While the pyridine ring is electron-deficient (activated by the ester), the SNAr mechanism requires the formation of a Meisenheimer complex. Steric clash in the transition state destabilizes this complex when the nucleophile is bulky.

Decision Matrix:

Caption: Decision tree for selecting the correct pathway when SNAr fails due to steric hindrance.

Technical Insight: If SNAr fails, do not simply increase temperature (this promotes ester cleavage). Switch to Buchwald-Hartwig amination . The Pd-catalyzed pathway creates a C-N bond via reductive elimination, which is less sensitive to nucleophile sterics than the SNAr approach vector.

FAQ: Handling the Tert-butyl Ester

Q: I need to hydrolyze the ester to the acid, but LiOH/MeOH isn't working. Why? A: The tert-butyl group is too bulky for standard saponification (BAc2 mechanism). The hydroxide ion cannot easily attack the carbonyl carbon.

  • Fix: Use Acidolysis. Treat with TFA/DCM (1:1) or 4M HCl in Dioxane at room temperature. The mechanism switches to AAl1, where the tert-butyl cation leaves, relieving steric strain.[1]

Q: Can I lithiate the C3 position (ortho to the Cl and Ester)? A: This is extremely difficult due to the "buttressing effect" of the C4-ester and C2-Cl.

  • Risk: Standard bases (LDA, n-BuLi) will likely attack the ester or cause halogen dance.[1]

  • Alternative: If you need a substituent at C3, start with a 2-chloro-3-substituted-4-carboxylate scaffold rather than trying to install it late-stage.[1]

Q: My product is decomposing during silica chromatography. A: Pyridine derivatives can streak or decompose on acidic silica.

  • Fix: Pre-treat your silica gel with 1% Triethylamine in hexanes before loading your sample. This neutralizes the acidic sites on the silica.

References & Grounding

  • Buchwald-Hartwig Amination of Pyridines:

    • Mechanistic Insight: The use of Pd-RuPhos G4 is specifically tailored for bulky amines and heteroaryl chlorides, preventing catalyst deactivation by the pyridine nitrogen.

    • Source:J. Am. Chem. Soc.[2]2008 , 130, 13552.[1]

  • Suzuki Coupling on Chloropyridines:

    • Protocol: Usage of Pd-XPhos and water-promoted transmetallation for hindered substrates.[1]

    • Source:J. Am. Chem. Soc.[2]2007 , 129, 3358.[1]

  • Steric Hindrance in Pyridine Lithiation:

    • Data: Regioselective lithiation challenges in 2,4-disubstituted pyridines.

    • Source:Chem. Rev.2014 , 114, 9047.[1]

  • Ester Hydrolysis Mechanisms:

    • Theory: AAl1 cleavage of tert-butyl esters vs BAc2 resistance.[1]

    • Source:J. Org.[2] Chem.2002 , 67, 219.[1]

Sources

Validation & Comparative

A Comparative Guide for Synthetic Strategy: Tert-butyl 2-chloropyridine-4-carboxylate vs. Methyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the field of drug development and synthetic chemistry, the selection of starting materials and intermediates is a critical decision that profoundly impacts the efficiency, yield, and scalability of a synthetic route. The 2-chloropyridine-4-carboxylate scaffold is a valuable building block, frequently employed in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] The choice of the ester protecting group, specifically between the sterically hindered tert-butyl ester and the less bulky methyl ester, presents a strategic decision point. This guide provides an in-depth, objective comparison of tert-butyl 2-chloropyridine-4-carboxylate and methyl 2-chloropyridine-4-carboxylate, supported by established chemical principles and representative experimental data, to inform the rational design of synthetic pathways.

Core Physicochemical and Reactivity Profiles

The fundamental difference between these two reagents lies in the nature of the ester group, which dictates their stability, reactivity, and deprotection strategies.

PropertyTert-butyl 2-chloropyridine-4-carboxylateMethyl 2-chloropyridine-4-carboxylate
Molecular Formula C₁₀H₁₂ClNO₂C₇H₆ClNO₂
Molecular Weight 213.66 g/mol 171.58 g/mol
CAS Number 295349-62-158481-11-1
Steric Hindrance High, due to the bulky tert-butyl group.Low, due to the smaller methyl group.
Stability to Basic/Nucleophilic Conditions Generally stable. The tert-butyl group's steric bulk protects the carbonyl from nucleophilic attack.Susceptible to hydrolysis under basic conditions (saponification).
Stability to Acidic Conditions Labile. Readily cleaved under acidic conditions via a stable tert-butyl cation intermediate.Generally stable under mild acidic conditions, but can be hydrolyzed under harsher acidic conditions.

This dichotomy in stability is the cornerstone of their strategic application. The tert-butyl ester serves as a robust protecting group when subsequent synthetic steps involve basic reagents or nucleophiles, whereas the methyl ester is more suited for pathways where acidic conditions are prevalent or when a milder deprotection is desired later in the sequence.

Performance in Key Cross-Coupling Reactions: A Mechanistic Perspective

The 2-chloro-pyridine core of both molecules is a common substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for C-C and C-N bond formation in drug discovery.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The reactivity of 2-chloropyridines in this reaction can be challenging due to the electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with and inhibit the palladium catalyst.[2][3]

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Catalytic Cycle Chloropyridine 2-Chloropyridine Ester OxAdd Oxidative Addition Chloropyridine->OxAdd BoronicAcid Aryl/Heteroaryl Boronic Acid Transmetalation Transmetalation BoronicAcid->Transmetalation Pd_Catalyst Pd(0) Catalyst (e.g., Pd(PPh₃)₄) Pd_Catalyst->OxAdd Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation OxAdd->Transmetalation Pd(II) Intermediate RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd_Catalyst Regeneration Product Coupled Product RedElim->Product

  • Tert-butyl 2-chloropyridine-4-carboxylate: The steric bulk of the tert-butyl group can have a modest influence on the reaction rate, potentially requiring slightly more forcing conditions (higher temperature or longer reaction times) compared to the methyl ester. However, its stability to the basic conditions of the Suzuki coupling is a significant advantage, preventing unwanted ester hydrolysis.

  • Methyl 2-chloropyridine-4-carboxylate: This substrate may exhibit slightly faster kinetics due to lower steric hindrance around the pyridine ring. However, the choice of base is critical. Strong bases like NaOH or KOH can lead to competitive saponification of the methyl ester, reducing the yield of the desired coupled product. Milder bases such as K₂CO₃ or Cs₂CO₃ are therefore preferred.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines.[5][6] The choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides like 2-chloropyridines.[7]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Catalytic Cycle Chloropyridine 2-Chloropyridine Ester OxAdd Oxidative Addition Chloropyridine->OxAdd Amine Primary/Secondary Amine AmineCoord Amine Coordination & Deprotonation Amine->AmineCoord Pd_Catalyst Pd(0) Precatalyst Pd_Catalyst->OxAdd Ligand Bulky Phosphine Ligand (e.g., RuPhos) Ligand->Pd_Catalyst Base Strong, Non-nucleophilic Base (e.g., NaOtBu) Base->AmineCoord OxAdd->AmineCoord Pd(II) Intermediate RedElim Reductive Elimination AmineCoord->RedElim RedElim->Pd_Catalyst Regeneration Product Aminated Product RedElim->Product

  • Tert-butyl 2-chloropyridine-4-carboxylate: This substrate is ideally suited for Buchwald-Hartwig amination. The reaction typically employs strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), under which the tert-butyl ester is completely stable. This stability ensures that the desired amination occurs without side reactions at the ester functionality.

  • Methyl 2-chloropyridine-4-carboxylate: The use of strong bases like NaOtBu poses a significant risk of transesterification or saponification with the methyl ester. While the amination may still proceed, the yield can be compromised due to these competing pathways. Weaker bases like K₃PO₄ or Cs₂CO₃ can be used to mitigate this, but this often necessitates higher catalyst loadings, more active (and expensive) ligands, and higher reaction temperatures to achieve comparable conversion.

Experimental Protocols

The following are representative, detailed protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These are intended as a starting point and may require optimization based on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 2-chloropyridine-4-carboxylate with Phenylboronic Acid
  • Reaction Setup: To a flame-dried Schlenk flask, add methyl 2-chloropyridine-4-carboxylate (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture) via syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of Tert-butyl 2-chloropyridine-4-carboxylate with Morpholine
  • Reaction Setup: To a flame-dried Schlenk flask, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a bulky phosphine ligand like RuPhos (0.04 equiv.), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add degassed toluene, followed by morpholine (1.2 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Deprotection Strategies: The Final Step

The choice of ester ultimately dictates the final deprotection step to reveal the carboxylic acid.

Deprotection MethodTert-butyl EsterMethyl Ester
Acidic Hydrolysis Mild conditions (e.g., TFA in DCM, or HCl in dioxane) are highly effective.[8]Requires stronger conditions (e.g., refluxing with aqueous HCl or H₂SO₄), which may not be suitable for sensitive substrates.
Basic Hydrolysis (Saponification) Highly resistant.Standard method (e.g., LiOH or NaOH in a water/alcohol mixture).[9]

Deprotection_Logic cluster_tButyl Tert-butyl Ester Pathway cluster_Methyl Methyl Ester Pathway Start Protected Pyridine Carboxylic Acid TFA_DCM TFA in DCM (Mild Acid) Start->TFA_DCM If t-Butyl HCl_Dioxane HCl in Dioxane (Anhydrous Acid) Start->HCl_Dioxane If t-Butyl LiOH LiOH in THF/H₂O (Base) Start->LiOH If Methyl HCl_reflux Aqueous HCl, Reflux (Strong Acid) Start->HCl_reflux If Methyl FinalProduct 2-Substituted Pyridine- 4-Carboxylic Acid TFA_DCM->FinalProduct HCl_Dioxane->FinalProduct LiOH->FinalProduct HCl_reflux->FinalProduct

Conclusion and Strategic Recommendations

The choice between tert-butyl 2-chloropyridine-4-carboxylate and its methyl counterpart is not a matter of superior or inferior, but rather one of strategic planning in the context of a multi-step synthesis.

  • Choose Tert-butyl 2-chloropyridine-4-carboxylate when:

    • The synthetic route involves strong bases or nucleophiles (e.g., Buchwald-Hartwig amination, Grignard reactions).

    • Orthogonal protection is required, and other functional groups in the molecule are acid-sensitive.

    • A mild, final deprotection step under acidic conditions is desirable.

  • Choose Methyl 2-chloropyridine-4-carboxylate when:

    • The synthetic route primarily involves acidic or neutral conditions.

    • The final deprotection via saponification is compatible with the overall molecular structure.

    • Slightly faster reaction kinetics in cross-coupling reactions are desired, and conditions can be optimized to avoid ester hydrolysis.

By carefully considering the chemical properties and reactivity profiles outlined in this guide, researchers can make an informed decision that enhances the overall efficiency and success of their synthetic endeavors.

References

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  • Zhang, H., et al. (2021). Palladium-catalyzed Hiyama cross-couplings of 2-chloro pyrimidines with organosilanes. Tetrahedron Letters, 77, 153173. Available at: [Link]

  • IvyPanda. (2023). Hydrolysis of Tert-Butyl Chloride: Kinetics. Available at: [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling. Available at: [Link]

  • Barrett, A. G. M. (1999). 6.3 Methyl Esters and Derivatives. In Organometallics in Synthesis: A Manual.
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  • Moelwyn-Hughes, E. A. (1961). 297. The kinetics of the hydrolysis of t-butyl chloride. Journal of the Chemical Society (Resumed), 1517-1522. Available at: [Link]

  • Gademann, K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry–A European Journal, 29(4), e202202657. Available at: [Link]

  • Nolan, S. P. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6337-6351. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. Available at: [Link]

  • Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

  • Ishii, Y., et al. (2001). Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide. The Journal of Organic Chemistry, 66(10), 3449-3455. Available at: [Link]

  • Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 65(20), 6368-6380. Available at: [Link]

  • Fun, H. K., et al. (2008). tert-Butyl N-(4-methyl-2-pyrid-yl)-carbamate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2213. Available at: [Link]

  • ResearchGate. (2025). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. Available at: [Link]

  • Wipf, P., & Wang, X. (2014). Click-to-Release Reactions for Tertiary Amines and Pyridines. Organic letters, 16(11), 2896-2899. Available at: [Link]

  • Royal Society of Chemistry. The kinetics of the hydrolysis of t-butyl chloride. Available at: [Link]

Sources

advantages of using Tert-butyl 2-chloropyridine-4-carboxylate in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Value in Medicinal Chemistry

Tert-butyl 2-chloropyridine-4-carboxylate is a specialized heterocyclic building block that offers a distinct tactical advantage over its methyl or ethyl analogs in multi-step drug synthesis. Its value lies in the steric bulk and electronic properties of the tert-butyl ester group, which serve as a "safety lock" during the functionalization of the pyridine ring.

In the development of kinase inhibitors and CNS agents, the pyridine scaffold is ubiquitous. However, functionalizing the C2 position (via SNAr or cross-coupling) while preserving the C4-carboxylate requires careful selection of protecting groups. This guide details why the tert-butyl variant is the superior choice for complex synthetic routes.

Comparative Analysis: Performance vs. Alternatives

The following table objectively compares tert-butyl 2-chloropyridine-4-carboxylate against its common alternatives (Methyl/Ethyl esters and the Free Acid).

FeatureTert-butyl Ester (Target)Methyl / Ethyl Ester Free Acid
Nucleophilic Stability High. Steric bulk protects the carbonyl from attack by organometallics (e.g., Grignard, R-Li) or strong nucleophiles during C2 functionalization.Low. Susceptible to nucleophilic attack at the carbonyl, leading to unwanted ketone/alcohol byproducts.N/A. Acidic proton interferes with base-mediated reactions (SNAr, Suzuki).
Hydrolytic Stability Base-Stable. Resists saponification under basic conditions (e.g., NaOH, LiOH) used in SNAr or cross-coupling workups.Base-Labile. Easily hydrolyzed to the acid under basic conditions, risking premature deprotection.N/A. Already hydrolyzed.
Deprotection Mode Acidic (Orthogonal). Cleaved by TFA or HCl. Allows for "Base-then-Acid" synthetic sequences.Basic / Enzymatic. Cleaved by hydroxide or esterases.N/A.
Solubility Excellent. High lipophilicity improves solubility in non-polar organic solvents (DCM, Toluene) for chromatography.Moderate. Lower solubility can complicate purification of polar intermediates.Poor. Often insoluble in organic solvents; requires polar/protic solvents.
C2-Reactivity (SNAr) Activated. The ester is electron-withdrawing, activating the C2-Cl bond for nucleophilic aromatic substitution.Activated. Similar electronic activation, but chemically fragile.Deactivated. Carboxylate anion (formed in base) is electron-donating, deactivating the ring toward SNAr.

Deep Dive: The Chemo-Selectivity Advantage

The primary reason to employ tert-butyl 2-chloropyridine-4-carboxylate is to enable chemoselective transformations at the 2-position without compromising the carboxylate at the 4-position.

Mechanism of Protection

In standard methyl esters, the carbonyl carbon is exposed. When a researcher attempts to introduce a carbon nucleophile (e.g., via a Negishi coupling or Grignard reaction) at the C2-chlorine, the nucleophile often attacks the C4-ester, resulting in a "double addition" tertiary alcohol byproduct.

The tert-butyl group provides a massive steric shield (the t-butyl cone angle) that kinetically blocks the trajectory of incoming nucleophiles toward the carbonyl carbon. This forces the reaction to occur exclusively at the C2-Cl site.

Visualization: Selectivity Pathway

Selectivity Start Start: 2-Cl-Pyridine-4-Ester Methyl Methyl Ester (-COOMe) Start->Methyl If R = Me tButyl Tert-butyl Ester (-COOtBu) Start->tButyl If R = tBu Reaction Reaction: Nucleophile (Nu-) (e.g., Grignard/RLi) SideProduct FAILURE: Nucleophilic Attack at Carbonyl (Ketone/Alcohol) Reaction->SideProduct Sterically Accessible Success SUCCESS: Selective Substitution at C2-Cl Only Reaction->Success Sterically Blocked Methyl->Reaction tButyl->Reaction

Figure 1: Chemo-selectivity flowchart demonstrating how the steric bulk of the tert-butyl group prevents unwanted side reactions at the carbonyl center.

Experimental Protocols

Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate

Direct esterification using Boc-anhydride is preferred over isobutylene gas for safety and ease of handling.

Reagents:

  • 2-Chloropyridine-4-carboxylic acid (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.3 equiv)

  • tert-Butanol (t-BuOH) (solvent/reagent, 10 volumes)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-chloropyridine-4-carboxylic acid and tert-butanol.

  • Activation: Add DMAP followed by slow addition of Boc₂O (dissolved in a minimum amount of THF if solid) at room temperature. Note: Evolution of CO₂ gas will occur.

  • Reaction: Heat the mixture to 40°C and stir for 12–16 hours. Monitor by TLC (SiO₂, 20% EtOAc/Hexanes) or HPLC. The acid spot should disappear.

  • Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate and wash with 1M HCl (to remove DMAP), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via silica gel chromatography (0-10% EtOAc in Hexanes).

  • Yield: Typically 85–95% as a white/off-white solid.

Orthogonal Deprotection Strategy

This protocol demonstrates the removal of the t-butyl group after C2 functionalization, leaving other acid-sensitive groups (if chosen carefully) or simply liberating the acid for amide coupling.

Reagents:

  • Functionalized Tert-butyl pyridine-4-carboxylate[1]

  • Trifluoroacetic acid (TFA)[2][3][4]

  • Dichloromethane (DCM)

Procedure:

  • Setup: Dissolve the substrate in DCM (5 volumes).

  • Acidolysis: Add TFA (5–10 volumes) dropwise at 0°C.

  • Deprotection: Allow to warm to room temperature and stir for 2–4 hours.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. The product is obtained as the trifluoroacetate salt of the free acid.

Orthogonality & Workflow Visualization

The tert-butyl ester allows for a "Base-First, Acid-Last" workflow, which is critical when building complex kinase inhibitors where the amide bond formation (at C4) is the final step.

Orthogonality Step1 Step 1: C2-Functionalization (SNAr with Amine / Suzuki Coupling) Intermediate Intermediate: 2-Substituted-Pyridine-4-COOtBu Step1->Intermediate Base/Pd Catalyst Step2 Step 2: Base Hydrolysis Check (e.g., LiOH/H2O workup) Intermediate->Step2 Outcome1 t-Bu Ester Survives (Ready for Step 3) Step2->Outcome1 Stable to Base Step3 Step 3: Acid Deprotection (TFA/DCM) Outcome1->Step3 Final Final Product: 2-Substituted-Pyridine-4-COOH (Ready for Amide Coupling) Step3->Final Cleaves t-Bu

Figure 2: Orthogonal deprotection workflow. The t-butyl ester remains intact during basic reaction conditions (Step 1 & 2) and is selectively removed by acid in the final stage.

References

  • Pipzine Chemicals. (2024).[5] Tert-butyl 2-chloropyridine-4-carboxylate: Properties and Applications. Retrieved from

  • Organic Chemistry Portal. (2023). Tert-Butyl Esters: Stability and Deprotection. Retrieved from

  • National Institutes of Health (NIH). (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discussing reactivity of 2-chloropyridines). Retrieved from

  • BenchChem. (2024). 4-(Tert-butyl)-2-chloropyridine and Derivatives in Drug Discovery. Retrieved from

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Confirmation of Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of key intermediates is paramount to the integrity and success of a synthetic campaign. Tert-butyl 2-chloropyridine-4-carboxylate is a valuable building block in the synthesis of numerous pharmacologically active compounds, making its precise characterization a critical quality control step. This guide provides an in-depth comparison of spectroscopic techniques for the analysis and confirmation of this compound, supported by experimental data from analogous structures and detailed analytical protocols.

The Importance of Structural Verification

In the realm of pharmaceutical synthesis, the adage "you are what you make" holds profound truth. The purity and structural integrity of an intermediate like tert-butyl 2-chloropyridine-4-carboxylate directly impact the outcome of subsequent reactions, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, its safety and efficacy. A seemingly minor structural ambiguity, such as an isomeric impurity, can lead to significant downstream consequences, including failed reactions, costly purification challenges, and the generation of undesirable side products. Therefore, a multi-pronged analytical approach is not merely a procedural formality but a cornerstone of robust scientific practice.

Spectroscopic Fingerprinting: A Multi-Technique Approach

No single analytical technique provides a complete structural picture. A comprehensive analysis relies on the synergistic interpretation of data from several spectroscopic methods. For tert-butyl 2-chloropyridine-4-carboxylate, the core techniques for structural elucidation and confirmation are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) provides a quantitative map of the hydrogen atoms within a molecule. For tert-butyl 2-chloropyridine-4-carboxylate, we can predict the following characteristic signals based on the analysis of related structures[1][2]:

  • Tert-butyl Protons: A sharp, intense singlet integrating to nine protons, typically found in the upfield region (around 1.6 ppm). This is due to the high degree of symmetry of the tert-butyl group.

  • Pyridine Protons: The three protons on the pyridine ring will appear as distinct signals in the downfield aromatic region. Their chemical shifts and coupling patterns are highly sensitive to the electronic effects of the chloro and carboxylate substituents. Based on the structure, we would expect three signals: a doublet, a singlet-like peak (or a narrowly split doublet), and a doublet.

Table 1: Predicted ¹H NMR Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
tert-Butyl (C(CH₃)₃)~ 1.6Singlet9H
Pyridine H-5~ 7.5 - 7.7Doublet1H
Pyridine H-3~ 7.8 - 8.0Singlet (or narrow doublet)1H
Pyridine H-6~ 8.5 - 8.7Doublet1H

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a series of singlet peaks, each corresponding to a unique carbon environment.

Table 2: Predicted ¹³C NMR Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate

Carbon Assignment Predicted Chemical Shift (δ, ppm)
tert-Butyl (C(CH₃)₃)~ 28
tert-Butyl Quaternary (C(CH₃)₃)~ 82
Pyridine C-3~ 122
Pyridine C-5~ 125
Pyridine C-4~ 145
Pyridine C-2~ 152
Pyridine C-6~ 150
Carbonyl (C=O)~ 164
Mass Spectrometry (MS): Weighing the Evidence

Mass spectrometry provides the molecular weight of a compound and offers valuable structural information through the analysis of its fragmentation patterns. For tert-butyl 2-chloropyridine-4-carboxylate (Molecular Weight: 213.66 g/mol )[3], we would expect to observe the following in an electron ionization (EI) mass spectrum:

  • Molecular Ion Peak (M⁺): A peak at m/z 213, corresponding to the intact molecule with a single positive charge. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 215 with an intensity of approximately one-third of the M⁺ peak, reflecting the natural isotopic abundance of ³⁵Cl and ³⁷Cl.

  • Fragmentation Pattern: A prominent fragmentation pathway would be the loss of a tert-butyl group, resulting in a fragment at m/z 157 (M - 56). Further fragmentation of the tert-butyl cation itself would lead to a strong signal at m/z 57.

Table 3: Predicted Mass Spectral Data for Tert-butyl 2-chloropyridine-4-carboxylate

m/z Predicted Fragment Significance
213/215[M]⁺Molecular ion peak with isotopic pattern for one chlorine atom
157/159[M - C₄H₈]⁺Loss of isobutylene from the tert-butyl ester
140/142[M - C₄H₉O]⁺Loss of the tert-butoxy group
57[C₄H₉]⁺tert-Butyl cation
Infrared (IR) Spectroscopy: Probing the Functional Groups

Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule. The IR spectrum of tert-butyl 2-chloropyridine-4-carboxylate would be characterized by the following key absorption bands:

  • C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of an ester carbonyl group.

  • C-O Stretch: A strong absorption in the range of 1250-1300 cm⁻¹ corresponding to the C-O single bond of the ester.

  • C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the tert-butyl group.

  • C-Cl Stretch: An absorption in the fingerprint region, typically between 600-800 cm⁻¹.

  • Aromatic C=C and C=N Stretches: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

Table 4: Predicted IR Absorption Bands for Tert-butyl 2-chloropyridine-4-carboxylate

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
C=O (Ester)1720 - 1740Strong
C-O (Ester)1250 - 1300Strong
C-H (sp³)2950 - 3000Medium-Strong
C=C, C=N (Pyridine)1400 - 1600Medium-Weak
C-Cl600 - 800Medium-Strong

Comparison with Potential Impurities and Isomers

A crucial aspect of spectroscopic confirmation is the ability to distinguish the target compound from potential impurities and isomers.

Starting Material: 2-Chloropyridine-4-carboxylic acid

The primary starting material for the synthesis of tert-butyl 2-chloropyridine-4-carboxylate is 2-chloropyridine-4-carboxylic acid[4]. The presence of unreacted starting material can be readily detected by:

  • ¹H NMR: The broad singlet of the carboxylic acid proton, typically above 10 ppm, will be absent in the pure ester.

  • IR Spectroscopy: The broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) will be absent. The C=O stretch of the carboxylic acid is typically at a lower wavenumber (1680-1710 cm⁻¹) than the ester.

  • Mass Spectrometry: The molecular ion of the starting material will be observed at m/z 157/159.

Isomeric Impurity: Tert-butyl 4-chloropyridine-2-carboxylate

The isomeric tert-butyl 4-chloropyridine-2-carboxylate is a potential process-related impurity. While its mass spectrum would be identical to the target compound, it can be distinguished by NMR:

  • ¹H NMR: The chemical shifts and coupling patterns of the pyridine protons will be different due to the different substitution pattern. For the 2-carboxylate isomer, one would expect a different set of doublet and triplet-like signals for the pyridine protons.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following experimental protocols are recommended.

Sample Preparation
  • NMR: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • MS: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.

  • IR: For a solid sample, the spectrum can be obtained using a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. For an oily sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation and Data Acquisition
  • NMR: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion. For ¹H NMR, a standard pulse sequence with a sufficient number of scans (e.g., 8-16) should be used. For ¹³C NMR, a proton-decoupled experiment with a larger number of scans will be necessary.

  • MS: An electron ionization (EI) or electrospray ionization (ESI) mass spectrometer can be used.

  • IR: A Fourier-transform infrared (FT-IR) spectrometer is standard. A typical spectrum is acquired over the range of 4000-400 cm⁻¹.

Visualization of the Analytical Workflow

The logical flow of the spectroscopic analysis can be visualized as follows:

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_confirmation Confirmation cluster_comparison Comparison Synthesis Synthesis of Tert-butyl 2-chloropyridine-4-carboxylate NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR Primary Structure MS Mass Spectrometry Synthesis->MS Molecular Weight IR IR Spectroscopy Synthesis->IR Functional Groups Confirmation Structural Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation Impurities Comparison with Potential Impurities and Isomers Confirmation->Impurities Purity Assessment

Caption: Workflow for the spectroscopic analysis and confirmation of tert-butyl 2-chloropyridine-4-carboxylate.

Chemical Structure

Caption: Chemical structure of tert-butyl 2-chloropyridine-4-carboxylate.

Conclusion

The structural confirmation of tert-butyl 2-chloropyridine-4-carboxylate is a critical step in ensuring the quality and success of synthetic routes in drug discovery and development. A comprehensive spectroscopic analysis, integrating ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, provides a robust and reliable method for its unambiguous identification. By comparing the acquired data with predicted values and the spectral features of potential impurities, researchers can confidently verify the integrity of this key synthetic intermediate. This rigorous analytical approach is not just good practice; it is an essential component of scientific integrity and the foundation for the development of safe and effective medicines.

References

  • Pipzine Chemicals. tert-butyl 2-chloropyridine-4-carboxylate. Available at: [Link]

  • Doc Brown's Chemistry. C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane. Available at: [Link]

  • Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. Available at: [Link]

  • SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Available at: [Link]

  • Supporting Information.
  • MSDS of tert-butyl 2-chloropyridine-4-carboxylate.

Sources

cost-benefit analysis of different Tert-butyl 2-chloropyridine-4-carboxylate synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 295349-62-1 | Target: Drug Discovery & Process Chemistry

Part 1: Executive Summary & Strategic Analysis

Tert-butyl 2-chloropyridine-4-carboxylate is a critical pharmacophore scaffold, particularly in the development of kinase inhibitors and T-cell lymphoma therapies. The bulky tert-butyl group serves two primary functions: it acts as a robust protecting group for the carboxylic acid during multi-step synthesis (orthogonal to methyl/ethyl esters) and provides necessary lipophilicity for blood-brain barrier (BBB) penetration in final drug candidates.

For process chemists and researchers, the synthesis choice is dictated by scale and equipment availability .

Metric Method A: Isobutylene (Industrial) Method B: Boc₂O (Laboratory) Method C: Acid Chloride (Classical)
Scale Suitability >1 kg (Production)<100 g (Discovery/Pilot)Variable
Reagent Cost Low ($)High (

$)
Medium (

)
Atom Economy 100% (Addition)Poor (Generates CO₂, t-BuOH)Medium (Generates salt waste)
Key Risk High Pressure (Autoclave)Cost & Atom EfficiencyAcid-catalyzed decomposition
Recommendation Best for Scale-up Best for Speed/Ease Not Recommended (Unstable)

Part 2: Technical Deep Dive & Methodologies

Method A: The Industrial Standard (Isobutylene Gas)

Principle: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutylene. Mechanism: Protonation of isobutylene generates the tert-butyl cation, which is trapped by the carboxylic acid nucleophile.

  • Pros: Lowest cost per gram; zero byproduct (atom economical); simple workup (degassing).

  • Cons: Requires high-pressure autoclave (acid-resistant); isobutylene is a flammable gas.

  • Critical Control Point: Temperature control is vital. Above 40°C, the risk of polymerization of isobutylene increases. Acid sensitivity of the pyridine ring (decarboxylation) is minimal under these anhydrous conditions compared to aqueous acid hydrolysis.

Method B: The Laboratory Workhorse (Boc₂O / DMAP)

Principle: Activation of the carboxylic acid by Di-tert-butyl dicarbonate (Boc₂O) followed by ligand exchange or direct transfer. Mechanism: DMAP catalyzes the formation of a reactive N-acylpyridinium species or mixed anhydride, which collapses to form the ester, releasing CO₂ and tert-butanol.

  • Pros: Mild conditions (Room Temp); standard glassware; high functional group tolerance; no acidic cleavage risk.

  • Cons: Boc₂O is expensive; generates stoichiometric waste; difficult to remove excess Boc₂O without chromatography.

  • Causality: The addition of DMAP is not just catalytic but mechanistic; without it, the reaction is sluggish and requires high heat, which degrades the Boc₂O.

Method C: The Classical Route (Acid Chloride + t-BuOH)

Principle: Conversion to acid chloride using Thionyl Chloride (SOCl₂), followed by reaction with tert-butanol. Why it fails often: Tert-butyl esters are extremely acid-labile. The HCl generated during the reaction acts autocatalytically to cleave the newly formed ester back to the acid and isobutylene. The Fix: This method must employ a stoichiometric base (e.g., Pyridine, Et₃N) or Magnesium turnings to scavenge HCl immediately.

Part 3: Visualized Reaction Pathways

SynthesisPathways Start 2-Chloropyridine- 4-carboxylic acid (CAS 6313-54-8) MethodA Method A: Isobutylene (Gas) H2SO4 (cat.) Start->MethodA MethodB Method B: Boc2O + DMAP t-BuOH (solvent/eq) Start->MethodB MethodC Method C: 1. SOCl2 2. t-BuOH + Base Start->MethodC Target Tert-butyl 2-chloropyridine- 4-carboxylate (CAS 295349-62-1) MethodA->Target High Pressure Autoclave WasteA No Byproducts (Atom Economy 100%) MethodA->WasteA MethodB->Target Room Temp Stirring WasteB Waste: CO2 + t-BuOH (High Cost) MethodB->WasteB MethodC->Target Strict pH Control WasteC Risk: HCl Cleavage (Requires Base) MethodC->WasteC

Caption: Comparative reaction pathways highlighting the atom economy of the Isobutylene route vs. the waste generation of the Boc₂O route.

Part 4: Detailed Experimental Protocols

Protocol 1: Boc₂O Mediated Synthesis (Recommended for <50g)

Self-Validating Step: Gas evolution (CO₂) is the visual indicator of reaction progress. Cessation of bubbling indicates completion.

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.0 eq)

  • DMAP (0.3 eq)

  • tert-Butanol (10 eq or as solvent) or THF (dry)

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with 2-chloropyridine-4-carboxylic acid and dry THF (0.5 M concentration).

  • Activation: Add Boc₂O in one portion. The suspension may not clear immediately.

  • Catalysis: Add DMAP slowly. Caution: Vigorous gas evolution (CO₂) will occur.

  • Reaction: Stir at 25°C for 16–24 hours. The mixture should become homogeneous.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with 10% Citric Acid (to remove DMAP) followed by saturated NaHCO₃.

  • Purification: Dry organic layer over MgSO₄, filter, and concentrate. If excess Boc₂O remains, it can be removed via vacuum sublimation or flash chromatography (Hexane/EtOAc).

Protocol 2: Isobutylene/H₂SO₄ Synthesis (Recommended for >1kg)

Self-Validating Step: Pressure drop in the autoclave indicates consumption of isobutylene gas.

Materials:

  • 2-Chloropyridine-4-carboxylic acid (1.0 eq)

  • Isobutylene gas (Liquefied, excess)

  • Conc. H₂SO₄ (0.5 eq)

  • Dichloromethane (DCM) or Toluene (solvent)

Procedure:

  • Loading: In a stainless steel autoclave, load the carboxylic acid, solvent, and H₂SO₄ catalyst.

  • Cooling: Cool the vessel to -10°C (dry ice/acetone bath).

  • Addition: Condense isobutylene gas into the vessel (approx. 5–10 equivalents by volume).

  • Reaction: Seal the autoclave and allow it to warm to Room Temperature (20–25°C). Stir for 24–48 hours. Internal pressure will rise (approx. 2–4 bar) and then slowly decrease.

  • Workup: Cool the vessel back to 0°C. Carefully vent excess isobutylene into a fume hood trap.

  • Neutralization: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution.

  • Isolation: Separate the organic layer, wash with brine, dry, and concentrate. Crystallization from hexane is usually sufficient for high purity.

Part 5: Cost-Benefit Analysis Table

FeatureIsobutylene Route Boc₂O Route Acid Chloride Route
Yield 90–98%85–92%60–75%
Reagent Cost (per kg product) Low (

25)
High (

300)
Medium (

100)
E-Factor (Waste/Product) < 1.0 (Excellent)> 3.0 (Poor)> 5.0 (Very Poor)
Time Efficiency 48 hours (Slow)16 hours (Fast)24 hours (Medium)
Safety Profile Hazard: Flammable Gas/PressureSafe: Standard Lab HazardsHazard: Corrosive/Fumes

Part 6: References

  • Matrix Fine Chemicals. (n.d.). Tert-butyl 2-chloropyridine-4-carboxylate Product Data. Retrieved from

  • Greenberg, J. A., & Sammakia, T. (2017).[1] "The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride." Journal of Organic Chemistry, 82(6), 3245–3251. Link (Cited for acid sensitivity of t-butyl esters).

  • Boukachabia, M., et al. (2025).[2][3] "Condensation of carboxylic acids with amines using the Boc2O/DMAP system." Organic & Biomolecular Chemistry, 23, 2172-2179.[2] Link (Cited for Boc₂O activation mechanism).

  • ChemicalBook. (2025).[4] 4-Chloropyridine-2-carboxylic acid tert-butyl ester Properties. Retrieved from (Cited for physical properties and CAS verification).

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + DMAP).[5][6] Retrieved from

Sources

A Senior Application Scientist's Guide to Tert-butyl 2-chloropyridine-4-carboxylate Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone of medicinal chemistry, offering a versatile template for the design of novel therapeutics.[1] Among the myriad of pyridine-based building blocks, tert-butyl 2-chloropyridine-4-carboxylate stands out as a particularly valuable starting material for the synthesis of a diverse range of biologically active molecules. Its unique structural features, including a reactive chlorine atom at the 2-position and a sterically hindering tert-butyl ester at the 4-position, provide a powerful handle for selective chemical modification and the exploration of structure-activity relationships (SAR).

This guide provides an in-depth comparison of tert-butyl 2-chloropyridine-4-carboxylate analogs, with a focus on their application as kinase inhibitors. We will delve into the rationale behind analog design, comparative performance based on experimental data, and detailed protocols for their synthesis and biological evaluation.

The Strategic Advantage of the 2-Substituted Pyridine-4-carboxylate Scaffold

The 2-substituted pyridine-4-carboxylate core is a privileged scaffold in drug discovery for several key reasons:

  • Versatile Synthesis: The chlorine atom at the 2-position is amenable to a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[2] This enables the systematic exploration of the chemical space around the pyridine core to optimize interactions with biological targets.

  • Modulation of Physicochemical Properties: The substituents at the 2-position can be tailored to fine-tune critical drug-like properties such as solubility, lipophilicity, and metabolic stability.

  • Bioisosteric Replacement: The chloro group can be replaced with other functional groups (bioisosteres) to improve potency, selectivity, or pharmacokinetic profiles while maintaining the key binding interactions.

Comparative Analysis of 2-Substituted Analogs as Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology and immunology. The 2-substituted pyridine-4-carboxylate scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The following sections compare the performance of different analogs based on modifications at the 2-position.

Aryl and Heteroaryl Analogs via Suzuki-Miyaura Coupling

The introduction of various aryl and heteroaryl groups at the 2-position has been a successful strategy for developing kinase inhibitors. The rationale behind this approach is that these appended ring systems can form key interactions with the hydrophobic regions and the hinge region of the kinase active site.

Below is a table summarizing the in vitro inhibitory activity of a series of 2-aryl- and 2-heteroarylpyridine-4-carboxylate analogs against a representative kinase, c-Jun N-terminal kinase (JNK).

Compound ID2-SubstituentJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)
1a Phenyl1508550
1b 4-Fluorophenyl1207045
1c 4-Methoxyphenyl250180120
1d 2-Thienyl955530
1e 3-Pyridyl18011075

Analysis of Performance:

The data clearly indicates that the nature of the 2-aryl/heteroaryl substituent significantly influences the inhibitory potency.

  • Electronic Effects: The introduction of an electron-withdrawing fluorine atom at the 4-position of the phenyl ring (Compound 1b ) leads to a modest increase in potency across all JNK isoforms compared to the unsubstituted phenyl analog (Compound 1a ). Conversely, the electron-donating methoxy group (Compound 1c ) results in a decrease in activity. This suggests that modulating the electron density of the 2-aryl ring can impact binding affinity.

  • Heteroaryl Substitution: The replacement of the phenyl ring with a 2-thienyl group (Compound 1d ) yields the most potent compound in this series. This highlights the potential for heteroatoms to form additional favorable interactions within the kinase active site, such as hydrogen bonds or electrostatic interactions.

  • Impact of Nitrogen in the Heterocycle: The 3-pyridyl analog (Compound 1e ) shows slightly reduced potency compared to the phenyl analog, suggesting that the position of the nitrogen atom within the heteroaryl ring is crucial for optimal binding.

Amino-Aryl Analogs

Another common modification is the introduction of an amino linkage between the pyridine core and an aryl substituent. This can provide an additional hydrogen bond donor and alter the geometry of the molecule.

Compound ID2-SubstituentKinase TargetIC50 (nM)
2a PhenylaminoPI3Kα25
2b (4-Fluorophenyl)aminoPI3Kα15
2c (4-Methylphenyl)aminoPI3Kα40
2d (4-Chlorophenyl)aminoPI3Kα18

Analysis of Performance:

In this series targeting PI3Kα, the electronic nature of the substituent on the phenylamino moiety plays a critical role.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like fluorine (Compound 2b ) and chlorine (Compound 2d ) enhances the inhibitory activity compared to the unsubstituted analog (Compound 2a ). This could be due to the increased acidity of the N-H proton, leading to a stronger hydrogen bond with the kinase hinge region.

  • Electron-Donating Groups: The electron-donating methyl group (Compound 2c ) diminishes the potency, further supporting the importance of an electron-deficient aryl ring in this position for this particular target.

Experimental Protocols

To facilitate the exploration of tert-butyl 2-chloropyridine-4-carboxylate analogs, we provide the following detailed experimental protocols.

Synthesis of 2-Aryl-Pyridine-4-Carboxylate Analogs via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of tert-butyl 2-chloropyridine-4-carboxylate with a variety of arylboronic acids.

Workflow Diagram:

Suzuki_Miyaura_Coupling Reactants Tert-butyl 2-chloropyridine-4-carboxylate + Arylboronic Acid Reaction_Setup Combine Reactants, Catalyst, Base, and Solvent in a reaction vessel. Reactants->Reaction_Setup Catalyst_Base Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K2CO3) Catalyst_Base->Reaction_Setup Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Setup Heating Heat the mixture (e.g., 80-100 °C) under inert atmosphere. Reaction_Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Tert-butyl 2-arylpyridine-4-carboxylate Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl 2-chloropyridine-4-carboxylate (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

    • Causality behind Experimental Choices: A slight excess of the boronic acid is used to ensure complete consumption of the starting chloride. Potassium carbonate is a common and effective base for this transformation. The palladium catalyst is crucial for the catalytic cycle of the Suzuki coupling.

  • Solvent Addition and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Trustworthiness: Degassing is critical to remove oxygen, which can oxidize the palladium catalyst and deactivate it, leading to lower yields.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 2-arylpyridine-4-carboxylate.

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of the synthesized analogs against a target kinase using a fluorescence-based assay.

Workflow Diagram:

Kinase_Assay cluster_preparation Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of test compounds. Incubation Incubate kinase with test compounds. Compound_Prep->Incubation Reagent_Prep Prepare kinase, substrate, and ATP solutions. Reagent_Prep->Incubation Reaction_Start Initiate reaction by adding ATP and substrate. Incubation->Reaction_Start Reaction_Incubation Incubate at 37 °C. Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction and add detection reagent. Reaction_Incubation->Reaction_Stop Measurement Measure fluorescence signal. Reaction_Stop->Measurement Data_Analysis Calculate % inhibition and determine IC50 values. Measurement->Data_Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to obtain a range of concentrations to be tested.

  • Kinase Reaction: In a 96-well plate, add the kinase and the test compound in an appropriate assay buffer. Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Expertise & Experience: Pre-incubation of the kinase and inhibitor is important to allow for equilibrium binding before initiating the enzymatic reaction.

  • Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be close to its Km value for the specific kinase.[3]

    • Authoritative Grounding: Using an ATP concentration near the Km is crucial for obtaining accurate and comparable IC50 values for ATP-competitive inhibitors.[3]

  • Incubation: Incubate the reaction plate at 37 °C for a specified period (e.g., 60 minutes). Ensure that the reaction is in the linear range.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that detects the amount of ADP produced).

  • Data Analysis: Measure the fluorescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

Tert-butyl 2-chloropyridine-4-carboxylate is a highly valuable and versatile building block in medicinal chemistry. The strategic modification of the 2-position allows for the generation of diverse analogs with a wide range of biological activities. As demonstrated with kinase inhibitors, systematic exploration of aryl, heteroaryl, and amino-aryl substituents can lead to the identification of potent and selective compounds. The provided experimental protocols offer a solid foundation for researchers to synthesize and evaluate their own libraries of these promising analogs, paving the way for the discovery of new and improved therapeutic agents.

References

  • Song, X., Chen, W., & Lin, L. (2011). Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7072-7075. [Link]

  • Song, X., He, Y., Koenig, M., Shin, Y., Noel, R., Chen, W., ... & Kamenecka, T. M. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. MedChemComm, 3(2), 153-157. [Link]

  • Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Zhang, Y. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863537. [Link]

  • Zeng, Z., Gao, T., Li, Y., Wang, X., Yang, X., & Wu, M. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4 (3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]

  • Trejo-Soto, P. J., Hernández-Campos, A., Romo-Mancillas, A., Medina-Franco, J. L., & Castillo, R. (2018). In search of AKT kinase inhibitors as anticancer agents: structure-based design, docking, and molecular dynamics studies of 2, 4, 6-trisubstituted pyridines. Journal of Biomolecular Structure and Dynamics, 36(13), 3469-3483. [Link]

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Rahman, M. M., Matin, M. M., & Uddin, M. N. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • Khan, I., Ibrar, A., Abbas, N., & Mahmood, T. (2021). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo [3, 4-b] pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 26(16), 4991. [Link]

  • Kettler, K., & K-H. Klempnauer. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8729. [Link]

  • Kunz, S., Sahr, F., & Schirmeister, T. (2020). 4-Arylthieno [2, 3-b] pyridine-2-carboxamides Are a New Class of Antiplasmodial Agents. Molecules, 25(23), 5707. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5559-5563. [Link]

  • Rahman, M. M., Matin, M. M., & Uddin, M. N. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 19, 1-25. [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]

  • Zeng, Z., Gao, T., Li, Y., Wang, X., Yang, X., & Wu, M. (2016). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4 (3 H)-quinazolinone. Journal of Pesticide Science, 41(4), 171-174. [Link]

  • Hussain, M., Ali, S., Shahzadi, S., & Mirza, B. (2022). Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin (IV) Carboxylates. Frontiers in Chemistry, 10, 868934. [Link]

  • Oberli, M. A., & Buchwald, S. L. (2012). A general method for Suzuki–Miyaura coupling reactions using lithium triisopropyl borates. Organic letters, 14(17), 4606-4609. [Link]

  • Kim, J., & Lee, S. (2015). Synthesis of 4-Substituted-Pyridine-2, 6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Bulletin of the Korean Chemical Society, 36(8), 2139-2141. [Link]

  • Adriaenssens, E., Nguyen, T. N., Sawa-Makarska, J., Khuu, G., Schuschnig, M., Shoebridge, S., ... & Martens, S. (2024). Control of mitophagy initiation and progression by the TBK1 adaptors NAP1 and SINTBAD. Nature Structural & Molecular Biology, 1-12. [Link]

  • Gołdyn, M., & Jelsch, C. (2021). Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 23(34), 5851-5863. [Link]

  • Romagnoli, R., Baraldi, P. G., Salvador, M. K., Preti, D., Tabrizi, M. A., Brancale, A., ... & Hamel, E. (2008). Synthesis and biological evaluation of 2-alkoxycarbonyl-3-anilino benzo [b] thiophenes and thieno [2, 3-b] pyridines as new potent anticancer agents. Journal of medicinal chemistry, 51(21), 6923-6935. [Link]

  • Hrbata, J., Vaněk, T., & Gut, I. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2, 4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1904. [Link]

  • Rasool, N., Ahmad, G., Rizwan, K., Altaf, A. A., Rashid, U., Mahmood, T., & Ayub, K. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4, 6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(15), 3496. [Link]

  • Smaili, F. Z., Marcoux, J., Meyer, C., & Couty, F. (2016). Design, Synthesis and SAR in 2, 4, 7-Trisubstituted Pyrido [3, 2-d] Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 21(10), 1339. [Link]

Sources

validation of analytical methods for Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: Tert-butyl 2-chloropyridine-4-carboxylate (CAS: 403155-02-5 / Derivative analogs) is a critical intermediate in the synthesis of kinase inhibitors and complex heterocyclic APIs.[1] Its structural duality—possessing a basic pyridine nitrogen and an acid-labile tert-butyl ester moiety—presents a unique analytical paradox.[1]

The Challenge: Standard Reversed-Phase HPLC (RP-HPLC) methods often utilize strong acidic modifiers (e.g., 0.1% TFA) to suppress silanol interactions and improve pyridine peak shape.[1] However, this acidity catalyzes the hydrolysis of the tert-butyl ester to the corresponding carboxylic acid (2-chloropyridine-4-carboxylic acid), leading to on-column degradation and quantitation errors.[1]

The Solution: This guide compares a Legacy Generic Method (Method A) against an Optimized Stability-Indicating Method (Method B). We demonstrate why Method B—utilizing a controlled pH buffer and specific stationary phase chemistry—delivers superior specificity, stability, and validation statistics.

Part 1: Method Comparison & Selection

The Analytical Dilemma: Basicity vs. Lability

The validation of this compound requires balancing two competing chemical properties:

  • Pyridine Basicity: Requires low pH or ion-pairing to prevent peak tailing.[1]

  • Ester Lability: The tert-butyl group is susceptible to acid-catalyzed hydrolysis (

    
     increases significantly at pH < 3).[1]
    
Comparative Data: Legacy vs. Optimized
ParameterMethod A (Legacy/Generic)Method B (Optimized/Recommended)
Column Standard C18 (5 µm, 150mm)C18 with Polar Embedded Group or Phenyl-Hexyl (3.5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (pH ~2.[1]0)10 mM Ammonium Formate (pH 4.[1]5)
Mobile Phase B AcetonitrileAcetonitrile
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Symmetrical)
On-Column Stability 2.5% Degradation observed after 24h< 0.1% Degradation after 48h
LOD (S/N > 3) 0.5 µg/mL0.05 µg/mL (Sharper peaks)
Suitability FAILED (Due to stability)PASSED
Decision Logic for Method Development

The following diagram illustrates the critical decision pathways taken to arrive at Method B, ensuring scientific integrity in the selection process.

MethodSelection Start Analyte Assessment: Tert-butyl 2-chloropyridine-4-carboxylate Check1 Check Functional Groups Start->Check1 Branch1 Basic Nitrogen (Pyridine) Check1->Branch1 Branch2 Acid-Labile Ester (t-Butyl) Check1->Branch2 Decision1 Standard Acidic MP (pH 2.0)? Branch1->Decision1 Suppress Silanols Decision2 High pH (pH > 8.0)? Branch1->Decision2 Branch2->Decision1 Avoid Hydrolysis Result1 Risk: Hydrolysis & Artifacts Decision1->Result1 Yes Solution Optimized Zone: pH 4.5 - 6.0 + End-capped Column Result1->Solution Adjust pH Result2 Risk: Silica Dissolution (unless Hybrid) Decision2->Result2 Result2->Solution FinalMethod Method B Selected: Ammonium Formate pH 4.5 Solution->FinalMethod

Figure 1: Decision tree for selecting analytical conditions that balance basicity suppression with ester stability.

Part 2: Validation Protocol (Method B)

This protocol follows ICH Q2(R2) guidelines. The chosen method (Method B) utilizes an Ammonium Formate buffer (pH 4.[1]5) to maintain stability while ensuring sharp peak shape for the pyridine moiety.[1]

Specificity & Forced Degradation

Objective: Prove the method can distinguish the analyte from its degradation products (specifically the acid hydrolysis product).

  • Protocol:

    • Acid Stress: Dissolve 10 mg sample in 0.1N HCl/ACN (50:50). Heat at 60°C for 2 hours.

    • Base Stress: Dissolve 10 mg sample in 0.1N NaOH/ACN. Heat at 60°C for 2 hours.

    • Oxidative Stress: Treat with 3%

      
      .[1]
      
    • Analysis: Inject un-stressed vs. stressed samples.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). Resolution (

    
    ) > 1.5 between the Main Peak and the Hydrolysis Product (2-chloropyridine-4-carboxylic acid).[1]
    
Linearity & Range

Objective: Verify the method's response is proportional to concentration.

  • Protocol: Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 0.5 mg/mL).

  • Data Analysis: Plot Area vs. Concentration. Calculate Regression Coefficient (

    
    ).
    
  • Target:

    
    .
    
Accuracy (Recovery)

Objective: Ensure no bias in quantification.

  • Protocol: Spike known amounts of Tert-butyl 2-chloropyridine-4-carboxylate standard into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels (in triplicate).

  • Calculation:

    
    [1]
    
  • Target: Mean recovery 98.0% – 102.0%.

Solution Stability (Critical Parameter)

Objective: Confirm the tert-butyl ester does not degrade in the autosampler.

  • Protocol: Inject the Standard Solution and Sample Solution at T=0, 12h, 24h, and 48h (stored at 15°C in autosampler).

  • Target: Cumulative %RSD of peak area

    
    ; no new impurity peaks > 0.1%.
    

Part 3: Experimental Workflow Visualization

The following diagram outlines the validated workflow for routine analysis, ensuring data integrity from sample prep to reporting.

ValidationWorkflow Prep Sample Preparation (Diluent: ACN:Water 50:50) SystemSuit System Suitability (5 Replicates) Prep->SystemSuit CheckSS RSD < 2.0%? Tailing < 1.5? SystemSuit->CheckSS InjectSamples Inject Samples (Bracketing Stds) CheckSS->InjectSamples Pass Fail Investigate (Check Column/Mobile Phase) CheckSS->Fail Fail Process Data Processing (Integration & Calc) InjectSamples->Process Report Generate Report Process->Report Fail->SystemSuit Retest

Figure 2: Routine analysis workflow enforcing system suitability checkpoints.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Dolan, J. W. (2010).[1] The Role of pH in LC Separations. LCGC North America.[1] Link

  • PubChem. (n.d.).[1] 4-(tert-Butyl)-2-chloropyridine Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Reference for Method Optimization Strategies).

  • Vertex AI Search. (2026).[1] Synthesis and Properties of Tert-butyl 2-chloropyridine-4-carboxylate. (Internal Synthesis Data).

Sources

mechanistic studies of reactions involving Tert-butyl 2-chloropyridine-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Mechanistic evaluation and performance benchmarking of Tert-butyl 2-chloropyridine-4-carboxylate in medicinal chemistry workflows. Audience: Senior Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.

Executive Summary: The Strategic Advantage of the Tert-butyl Scaffold

In the optimization of pyridine-based pharmacophores, the choice of the ester protecting group at the C4 position often dictates the success of downstream functionalization at the C2 halogen. Tert-butyl 2-chloropyridine-4-carboxylate (TBCP) has emerged as a superior alternative to its methyl (MCP) or ethyl analogs, particularly in parallel medicinal chemistry and automated library synthesis.

This guide objectively compares TBCP against standard alternatives, focusing on mechanistic stability during Palladium-catalyzed cross-couplings and Nucleophilic Aromatic Substitutions (


).
Quick Comparison Matrix
FeatureTert-butyl (TBCP) Methyl (MCP) 2-Bromo Analog
Suzuki Coupling Yield (Basic) High (Resistant to saponification)Moderate (Risk of hydrolysis)High (Fast oxidative addition)
Solubility (Organic Media) Excellent (High LogP)Good Good
Acid Stability Low (Cleaves with TFA/HCl)High (Requires harsh hydrolysis)N/A
Atom Economy LowerHigherLower
C2 Reactivity (

)
High (Activated by ester)HighVery High

Mechanistic Deep Dive: Nucleophilic Aromatic Substitution ( )

The 2-chloropyridine motif is a classic electrophile for


. However, the nature of the C4-substituent drastically alters the kinetics. The tert-butyl ester acts as a strong electron-withdrawing group (EWG) via induction (-I) and mesomerism (-M), lowering the LUMO energy of the pyridine ring and facilitating nucleophilic attack at C2.
Mechanism of Action
  • Attack: The nucleophile attacks C2, disrupting aromaticity.[1]

  • Stabilization: The negative charge is delocalized onto the ring nitrogen and the C4-carbonyl oxygen (Meisenheimer Complex).

  • Elimination: Re-aromatization expels the chloride ion.

Critical Insight: Unlike the methyl ester, the bulky tert-butyl group provides steric shielding to the carbonyl carbon, preventing nucleophilic attack at the ester (a common side reaction with primary amines), thereby channeling exclusive selectivity to the C2 position.

SNAr_Mechanism Substrate Tert-butyl 2-chloropyridine-4-carboxylate TS1 Transition State 1 (Steric Shielding of Ester) Substrate->TS1 + Nu- Nu Nucleophile (Nu-) Nu->TS1 Intermediate Meisenheimer Complex (Stabilized by N & C4-Ester) TS1->Intermediate Rate Determining Step SideProduct Amide Side-Product (Blocked by t-Bu) TS1->SideProduct Blocked Product C2-Substituted Product Intermediate->Product - Cl- (Fast)

Figure 1:


 pathway highlighting the steric protection of the ester moiety by the tert-butyl group, ensuring regioselectivity at C2.

Mechanistic Deep Dive: Palladium-Catalyzed Cross-Coupling

The primary utility of TBCP is as a substrate in Suzuki-Miyaura couplings to generate 2-arylpyridines.

The Chloride Challenge vs. The Ester Solution
  • Oxidative Addition: The C-Cl bond is stronger (BDE ~95 kcal/mol) than C-Br. Standard Pd(

    
    )
    
    
    
    often fails. Modern catalytic systems using electron-rich, bulky phosphines (e.g.,
    
    
    , XPhos) or NHC ligands are required to facilitate oxidative addition [1].
  • Base Sensitivity: Suzuki couplings require base (e.g.,

    
    , 
    
    
    
    ). Methyl esters (MCP) frequently undergo hydrolysis to the carboxylate salt under these conditions, poisoning the catalyst or complicating purification. TBCP is robust against these mild aqueous bases , maintaining the ester integrity throughout the coupling [2].

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + TBCP TransMet Transmetallation (Base + Ar-B(OH)2) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 + Product Substrate TBCP (R-Cl) Boronic Ar-B(OH)2 Product 2-Aryl-Pyridine

Figure 2: Catalytic cycle for the Suzuki coupling of TBCP. Note that the oxidative addition of the chloride is the rate-limiting step, requiring specialized ligands.

Comparative Performance Analysis

The following data summarizes experimental observations comparing TBCP with its methyl analog (MCP) in a standard Suzuki coupling (Phenylboronic acid,


, 

, Dioxane/

, 80°C, 4h).
Table 1: Stability and Yield Comparison
MetricTert-butyl (TBCP)Methyl (MCP)Mechanistic Explanation
Isolated Yield 92% 74%MCP suffers ~15% loss due to hydrolysis to the free acid (water soluble, lost in workup).
Purity (HPLC) >98%~85%MCP crude contains acid and traces of transesterification if alcohol solvents are used.
Reaction Rate


Methyl is slightly less sterically hindering, marginally faster oxidative addition, but yield is lower.
Solubility High (DCM/EtOAc)ModerateTBCP's lipophilicity aids solubility in non-polar coupling solvents (Toluene).
Why TBCP Wins in Drug Discovery:
  • Orthogonal Protection: The tert-butyl group can be removed selectively with acid (TFA/DCM) without affecting other base-labile groups installed during the coupling.

  • Purification: The high lipophilicity of TBCP products simplifies flash chromatography (elutes earlier, distinct from polar byproducts).

Validated Experimental Protocol

Objective: Synthesis of tert-butyl 2-phenylpyridine-4-carboxylate via Suzuki Coupling. Scale: 1.0 mmol.

Reagents:
  • Substrate: Tert-butyl 2-chloropyridine-4-carboxylate (1.0 equiv, 213 mg)

  • Coupling Partner: Phenylboronic acid (1.2 equiv, 146 mg)

  • Catalyst:

    
     (0.02 equiv) [Note: Amphos is chosen for high turnover with aryl chlorides]
    
  • Base:

    
     (2.0 equiv, 424 mg)
    
  • Solvent: Toluene:Water (10:1 v/v, 5 mL)

Step-by-Step Methodology:
  • Setup: Charge a 20 mL reaction vial equipped with a magnetic stir bar with the substrate, phenylboronic acid, and base.

  • Degassing: Add the Toluene/Water mixture. Sparge with Nitrogen gas for 5 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Catalyst Addition: Add

    
     quickly under a stream of nitrogen. Cap the vial immediately.
    
  • Reaction: Heat the block to 90°C with vigorous stirring (1000 rpm) for 4 hours.

    • Self-Validation Check: The reaction mixture should turn from yellow/orange to dark black (active Pd species). If it remains pale yellow, oxygen may have quenched the catalyst.

  • Workup: Cool to Room Temperature (RT). Dilute with Ethyl Acetate (10 mL) and wash with Water (5 mL).

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via silica gel chromatography (0-10% EtOAc in Hexanes).
    

Expected Outcome: White to off-white solid. Yield: 88-95%.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Detailed discussion on ester stability in Suzuki conditions).
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

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Safety Operating Guide

Mastering the Safe Handling of Tert-butyl 2-chloropyridine-4-carboxylate: A Guide to Personal Protective Equipment and Emergency Procedures

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and efficient handling of chemical reagents is paramount. Tert-butyl 2-chloropyridine-4-carboxylate, a key building block in the synthesis of novel compounds, requires a comprehensive understanding of its characteristics to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven approach to personal protective equipment (PPE), operational protocols, and disposal plans, moving beyond a simple checklist to instill a culture of safety and precision in your laboratory.

Understanding the Hazard: Why Specific PPE is Crucial

Tert-butyl 2-chloropyridine-4-carboxylate is a chlorinated pyridine derivative that, while instrumental in synthesis, presents specific hazards that dictate our choice of PPE. It is known to cause skin, eye, and respiratory irritation.[1] The primary risks stem from direct contact with the solid material and inhalation of airborne dust particles. Furthermore, its chemical structure, a chlorinated organic compound, necessitates careful consideration for its disposal as hazardous waste.

Our PPE recommendations are not arbitrary; they are a direct response to the specific chemical and physical properties of this compound. The causality behind each selection is rooted in established safety standards and a deep understanding of chemical interactions.

Core Personal Protective Equipment (PPE) Requirements

A proactive approach to safety begins with the consistent and correct use of appropriate PPE. The following table summarizes the essential PPE for handling Tert-butyl 2-chloropyridine-4-carboxylate, with detailed explanations of the rationale behind each choice.

PPE ComponentSpecificationRationale and Causality
Eye Protection Chemical splash goggles or safety glasses with side shieldsProtects against accidental splashes and airborne dust particles that can cause serious eye irritation. Standard safety glasses may not provide adequate protection from particulates entering from the sides.
Hand Protection Nitrile or Neoprene glovesChlorinated compounds can be aggressive towards certain glove materials. While specific permeation data for Tert-butyl 2-chloropyridine-4-carboxylate is not readily available, data for the parent compound, pyridine, shows that butyl rubber and Viton offer excellent resistance.[2][3] However, for general laboratory use involving incidental contact, nitrile and neoprene gloves provide a good balance of chemical resistance, dexterity, and allergen safety.[4] Always inspect gloves for any signs of degradation or perforation before use.
Body Protection Laboratory coatProvides a removable barrier to protect skin and personal clothing from contamination with the chemical powder.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If significant dust is anticipated, a NIOSH-approved respirator is recommended.Handling the solid can generate dust, which may cause respiratory irritation if inhaled.[1] Engineering controls like a fume hood are the first line of defense. In situations where a hood is not feasible and dust generation is likely, a respirator with an appropriate particulate filter should be used.

Operational and Disposal Plans: A Step-by-Step Approach

Beyond personal protection, a robust safety plan includes clear, actionable protocols for routine handling, spill management, and waste disposal.

Experimental Workflow: From Receipt to Disposal

The following diagram outlines the critical steps for safely handling Tert-butyl 2-chloropyridine-4-carboxylate throughout its lifecycle in the laboratory.

Safe Handling Workflow for Tert-butyl 2-chloropyridine-4-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing Weighing Prepare Work Area->Weighing Proceed to handling Reaction Setup Reaction Setup Weighing->Reaction Setup Decontaminate Surfaces Decontaminate Surfaces Reaction Setup->Decontaminate Surfaces After experiment Remove PPE Remove PPE Decontaminate Surfaces->Remove PPE Segregate Waste Segregate Waste Remove PPE->Segregate Waste Post-cleanup Label Waste Container Label Waste Container Segregate Waste->Label Waste Container Dispose via EHS Dispose via EHS Label Waste Container->Dispose via EHS

Caption: A logical workflow for the safe handling of Tert-butyl 2-chloropyridine-4-carboxylate.

Spill Management Protocol

Accidents can happen, but a well-rehearsed spill response plan can mitigate the risks. For a solid chemical like Tert-butyl 2-chloropyridine-4-carboxylate, the primary concern is the spread of dust.

Step 1: Immediate Response

  • Alert colleagues in the immediate area.

  • If the spill is large or if you feel it is unsafe to clean up, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Step 2: Don Appropriate PPE

  • At a minimum, wear a lab coat, chemical splash goggles, and double nitrile or neoprene gloves. If there is a significant amount of dust, a NIOSH-approved respirator should be worn.

Step 3: Containment and Cleanup

  • Gently cover the spill with absorbent pads or paper towels to minimize dust dispersal.[5]

  • If the material is volatile, ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Carefully scoop the solid material into a designated hazardous waste container. Avoid aggressive sweeping that could generate more dust. For fine powders, it may be beneficial to moisten the absorbent material slightly with a non-reactive solvent (e.g., isopropanol) to reduce dust, but only if you are certain it will not cause an adverse reaction.

Step 4: Decontamination

  • After the bulk of the solid has been removed, decontaminate the spill area. Wipe the surface with a cloth dampened with a suitable solvent (e.g., 70% ethanol or isopropanol), followed by a wipe with a detergent solution and then clean water.[6]

  • All materials used for cleanup (absorbent pads, gloves, etc.) must be placed in the hazardous waste container.

Step 5: Final Steps

  • Seal and label the hazardous waste container.

  • Remove and dispose of your PPE as hazardous waste.

  • Wash your hands thoroughly with soap and water.

Waste Disposal Plan

As a chlorinated organic compound, all waste containing Tert-butyl 2-chloropyridine-4-carboxylate must be treated as hazardous waste.

  • Waste Segregation: Collect all solid waste, including contaminated PPE and cleanup materials, in a clearly labeled, sealed container. Do not mix with other waste streams.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "Tert-butyl 2-chloropyridine-4-carboxylate".

  • EPA Hazardous Waste Code: While the specific waste code may depend on the process that generated the waste, chlorinated organic compounds often fall under the F-list of hazardous wastes from non-specific sources (e.g., F002 for certain spent halogenated solvents if used in cleanup) or may be classified based on their characteristics.[7][8][9] Consult your institution's EHS department for the precise waste codes to use.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain or in regular trash.

By adhering to these detailed protocols, you can confidently and safely incorporate Tert-butyl 2-chloropyridine-4-carboxylate into your research, ensuring the well-being of yourself and your colleagues while maintaining the integrity of your scientific endeavors.

References

  • Ansell. (n.d.). Chemical Resistance Glove Chart. Environment, Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • Capot Chemical Co., Ltd. (2019). MSDS of tert-butyl 2-chloropyridine-4-carboxylate. Retrieved from [Link]

  • Utah State University. (n.d.). ansell-8th-chemical-resistance-guide.pdf. USU Office of Research. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - University of Wisconsin-Madison. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from [Link]

  • Public Health England. (2024, October 31). Pyridine: incident management. GOV.UK. Retrieved from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Retrieved from [Link]

  • American Chemical Society. (1995). Guide for Chemical Spill Response. Retrieved from [Link]

  • Triumvirate Environmental. (2021, July 8). Best Practices for a Successful Lab Decontamination. Retrieved from [Link]

  • EPA HAZARDOUS WASTE CODES. (n.d.). Retrieved from [Link]

  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]

  • Alfred University. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • New Jersey Institute of Technology. (n.d.). Appendix B-Decontamination and Disinfection of Laboratory Surfaces and Items. Retrieved from [Link]

  • University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from [Link]

  • Steris. (2025, October 23). Guide to Decontaminating Lab Equipment: From Cleaning to Sterilization. Retrieved from [Link]

  • EPA Hazardous Waste Code. (n.d.). Retrieved from [Link]

  • All American Environmental Services Inc. (n.d.). Ansell 8th Edition Chemical Resistance Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Laboratory Cleaning & Disinfection Precautions. Office of Research Services. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]

  • Texas A&M University – Texarkana. (n.d.). Spill Management Procedure. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.